molecular formula C13H6N4O8 B1635030 2,4,5,7-tetranitro-9H-fluorene CAS No. 7233-71-8

2,4,5,7-tetranitro-9H-fluorene

Cat. No.: B1635030
CAS No.: 7233-71-8
M. Wt: 346.21 g/mol
InChI Key: BFIMWJCWLWGDOF-UHFFFAOYSA-N
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Description

2,4,5,7-tetranitro-9H-fluorene is a useful research compound. Its molecular formula is C13H6N4O8 and its molecular weight is 346.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5,7-tetranitro-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6N4O8/c18-14(19)8-2-6-1-7-3-9(15(20)21)5-11(17(24)25)13(7)12(6)10(4-8)16(22)23/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIMWJCWLWGDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6N4O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379528
Record name 2,4,5,7-tetranitro-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7233-71-8
Record name 2,4,5,7-tetranitro-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2,4,5,7-Tetranitro-9H-fluorene (TeNF) & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis, and Applications in Chiral Resolution

Executive Summary

This technical guide provides an in-depth analysis of 2,4,5,7-tetranitro-9H-fluorene and its oxidized derivative, 2,4,5,7-tetranitro-9-fluorenone (TeNF) . While the user query specifies the "9H-fluorene" (methylene bridged) variant, the fluorenone (ketone bridged) derivative is the commercially and scientifically dominant species in this class. TeNF is a potent electron acceptor used extensively in organic electronics and, most critically for drug development, as a precursor to TAPA (α-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)propionic acid) , a powerful chiral resolving agent.

This guide clarifies the nomenclature, details the synthesis of the core tetranitro scaffold, and explores its critical application in resolving racemic drug candidates via Charge-Transfer (CT) complexation.

Chemical Identity & Structural Nomenclature

The distinction between the fluorene and fluorenone forms is critical for synthesis and reactivity. The fluorenone is the stable, electron-deficient acceptor used in most applications.

Property2,4,5,7-Tetranitro-9-fluorenone (TeNF)This compound
CAS Number 746-53-2 29210-71-7 (Rare/Unstable)
Structure Ketone bridge (C=O) at position 9Methylene bridge (CH₂) at position 9
Formula C₁₃H₄N₄O₉C₁₃H₆N₄O₈
Mol.[1] Weight 360.19 g/mol 346.21 g/mol
Primary Role Electron Acceptor, TAPA PrecursorSynthetic Intermediate
SMILES O=C1C2=C(C(C3=C1C=C(N(=O)=O)C=C3N(=O)=O)=CC(N(=O)=O)=C2)N(=O)=O[H]C1([H])C2=C(C(C3=C1C=C(N(=O)=O)C=C3N(=O)=O)=CC(N(=O)=O)=C2)N(=O)=O

Physical & Chemical Properties[1][2][4][5][8][9][10]

Physical Characteristics

The following data applies to the stable 2,4,5,7-tetranitro-9-fluorenone (TeNF) .

PropertyValueNotes
Appearance Light orange to yellow crystalline powderColor intensity deepens upon complexation.
Melting Point 252 – 254 °C Significantly higher than 2,4,7-trinitrofluorenone (176°C).
Solubility Low in ethanol, ether, benzene.[2]Soluble in hot glacial acetic acid, nitrobenzene, DMSO.
Density ~1.59 g/cm³ (Predicted)High density due to nitro groups.
Stability Stable under ambient conditions.[3]Avoid strong reducing agents and bases.
Chemical Reactivity: The Electron Acceptor Role

TeNF is one of the strongest neutral organic Lewis acids (electron acceptors) known.

  • Mechanism: The four nitro groups (positions 2, 4, 5,[4] 7) exert a powerful inductive and resonance electron-withdrawing effect, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Complexation: It readily forms Charge-Transfer (CT) complexes with electron-rich aromatic compounds (donors) like anthracene, pyrene, and carbazoles.

  • Visual Indicator: Complex formation is often accompanied by a dramatic color change (Yellow

    
     Red/Black) due to the new CT absorption band.
    

Synthesis Protocol

The synthesis of 2,4,5,7-tetranitrofluorenone is achieved via the exhaustive nitration of 9-fluorenone. This protocol is based on the method by Newman and Lutz.

Reagents[12][13]
  • Precursor: 9-Fluorenone (CAS 486-25-9) or 2,4,7-Trinitro-9-fluorenone.

  • Nitrating Agent: Red fuming nitric acid (

    
    ).
    
  • Solvent/Catalyst: Concentrated Sulfuric acid (

    
    ).
    
Step-by-Step Methodology
  • Dissolution: Dissolve 10 g of 9-fluorenone in 50 mL of concentrated sulfuric acid in a round-bottom flask.

  • Nitration (Exothermic): Slowly add a mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (20 mL) dropwise. Caution: Maintain temperature below 60°C to prevent oxidative ring opening.

  • Heating: Once addition is complete, slowly raise the temperature to 110–120°C and reflux for 2–4 hours. The solution will turn light yellow.

  • Quenching: Cool the mixture to room temperature and pour it over 500 g of crushed ice. The crude tetranitrofluorenone will precipitate as a yellow solid.

  • Purification: Filter the precipitate and wash thoroughly with water to remove acid. Recrystallize from hot glacial acetic acid or nitrobenzene to obtain pure yellow needles (MP 252–254°C).

Synthesis Workflow Diagram

Synthesis Figure 1: Synthesis pathway from Fluorenone to TeNF and the chiral selector TAPA. Fluorenone 9-Fluorenone (C13H8O) Intermediate 2,4,7-Trinitrofluorenone (Intermediate) Fluorenone->Intermediate Nitration (60°C) AcidMix HNO3 (Fuming) + H2SO4 Nitration Agent AcidMix->Intermediate Product 2,4,5,7-Tetranitro-9-fluorenone (TeNF) Intermediate->Product Exhaustive Nitration (120°C, 4h) TAPA TAPA (Chiral Selector) Product->TAPA + Aminooxypropionic acid (Condensation)

Applications in Drug Development: Chiral Resolution

While TeNF itself is not a drug, its derivative TAPA is a critical tool in pharmaceutical research for resolving racemic mixtures of chiral aromatic drugs.

The TAPA System

TAPA (α-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)propionic acid) is synthesized by condensing TeNF with aminooxypropionic acid.

  • Mechanism: TAPA acts as a

    
    -acidic chiral selector. It forms diastereomeric Charge-Transfer complexes with racemic 
    
    
    
    -basic drug candidates (e.g., helicenes, chiral polyaromatics).
  • Separation: The two diastereomeric complexes (R-drug:TAPA and S-drug:TAPA) have different stability constants and solubilities, allowing separation via:

    • Chromatography: TAPA-impregnated HPLC columns.

    • Crystallization: Preferential precipitation of one enantiomer complex.

Protocol: Resolution of a Racemic Donor
  • Complexation: Dissolve the racemic drug (donor) and optically pure (+)-TAPA in a minimum amount of hot solvent (e.g., ethanol or benzene).

  • Crystallization: Allow the solution to cool slowly. The more stable diastereomeric complex will crystallize first.

  • Dissociation: Filter the crystals. Dissolve the complex in a solvent and pass through a short alumina column. The TAPA (acidic) will bind to the alumina, while the resolved pure enantiomer (neutral) elutes.

Charge Transfer Logic Diagram

CT_Complex Figure 2: Mechanism of Charge-Transfer Complex formation for chiral resolution. TeNF TeNF / TAPA (LUMO: Low Energy) Complex Charge Transfer Complex [D+ ... A-] TeNF->Complex Electron Acceptor Drug Drug Candidate (Donor) (HOMO: High Energy) Drug->Complex Electron Donor Resolution Chiral Resolution (Separation of Enantiomers) Complex->Resolution Differential Stability (Diastereomers)

Safety & Handling (MSDS Summary)

Warning: Nitroaromatics are potentially explosive and mutagenic.

  • Explosion Hazard: Like TNT, polynitrofluorenones can decompose explosively if heated rapidly or subjected to shock. Do not grind dry powder vigorously.

  • Toxicity: Suspected mutagen and carcinogen. Readily absorbed through skin.

  • PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat. Handle only in a fume hood.

  • Storage: Store in a cool, dry place away from reducing agents and strong bases.

References

  • Newman, M. S., & Lutz, W. B. (1956). The Synthesis of 2,4,5,7-Tetranitrofluorenone. Journal of the American Chemical Society, 78(11), 2469–2471. Link

  • Block, P., & Newman, M. S. (1968). Resolution of 2,4,5,7-Tetranitrofluorenone Derivatives (TAPA). Organic Syntheses, 48, 120. Link

  • ChemicalBook. (2025). 2,4,5,7-Tetranitro-9-fluorenone Properties and Safety. Link

  • Ong, B. S., et al. (2006). Organic Photoconductors for Xerography. In Handbook of Organic Electronics and Photonics. Link

  • PubChem. (2025). Compound Summary: 2,4,5,7-Tetranitrofluoren-9-one (CAS 746-53-2). Link

Sources

Spectroscopic Characterization of 2,4,5,7-tetranitro-9H-fluorene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the key spectroscopic characteristics of 2,4,5,7-tetranitro-9H-fluorene, a significant electron-accepting polycyclic aromatic hydrocarbon. Direct experimental spectroscopic data for this compound is not extensively available in peer-reviewed literature. Therefore, this document employs a scientifically rigorous, analogue-based approach, utilizing published data for the structurally similar compound, 2,4,5,7-tetranitro-9-fluorenone (TeNFon), as a primary reference. By combining this reference data with fundamental spectroscopic principles, we predict and elucidate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral features of the target molecule. This guide is intended for researchers, chemists, and materials scientists requiring a foundational understanding of the structural and electronic properties of this highly nitrated fluorene derivative.

Introduction and Molecular Structure

This compound is a derivative of the tricyclic aromatic hydrocarbon fluorene, heavily substituted with four electron-withdrawing nitro (-NO₂) groups. This extensive nitration profoundly influences its electronic properties, making it a powerful electron acceptor. Such compounds are of significant interest in the fields of materials science and organic electronics for their potential use in charge-transfer complexes, organic conductors, and sensing applications.

Accurate structural verification and purity assessment are paramount for any application. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide delves into the three primary spectroscopic methods for the characterization of organic molecules—NMR, IR, and UV-Vis—as they apply to this compound.

Molecular Structure

The core structure consists of a fluorene backbone with nitro groups at positions 2, 4, 5, and 7. The key distinction from its more commonly cited analogue, 2,4,5,7-tetranitro-9-fluorenone, is the presence of a methylene bridge (-CH₂-) at position 9, as opposed to a carbonyl group (C=O).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Experimental Protocol: NMR Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data. The choice of solvent is critical; the analyte must be soluble, and the solvent's own NMR signals should not interfere with those of the sample. For highly nitrated, polar aromatic compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) are common choices.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) B 2. Add internal standard (e.g., TMS), if needed A->B C 3. Transfer solution to NMR tube B->C D 4. Insert tube into NMR spectrometer C->D E 5. Tune and shim the magnetic field D->E F 6. Acquire ¹H and ¹³C spectra E->F G 7. Apply Fourier transform F->G H 8. Phase and baseline correction G->H I 9. Calibrate chemical shifts to solvent peak or TMS H->I J J I->J Spectral Analysis

Caption: General experimental workflow for NMR spectroscopy.

¹H NMR Spectrum: Predicted Data

No direct ¹H NMR spectrum for this compound is available. However, we can analyze the spectrum of the analogue 2,4,5,7-tetranitro-9-fluorenone (TeNFon) and predict the key differences.[1]

The TeNFon molecule is symmetrical and contains only four aromatic protons. Due to the powerful electron-withdrawing effect of the nitro groups, these protons are highly deshielded and appear far downfield.

For This compound , we predict the following signals:

  • Aromatic Protons (H-1, H-3, H-6, H-8): Similar to TeNFon, these four protons would appear as singlets or narrow doublets in the downfield region (likely > 8.5 ppm) due to the strong deshielding from the adjacent nitro groups. The molecule's symmetry would result in two distinct signals for these four protons.

  • Methylene Protons (H-9): This is the key difference. The -CH₂- group at position 9 would introduce a new signal. This signal would likely appear as a singlet between 4.0 and 5.0 ppm. Its integration value would be 2H, relative to the 4H of the aromatic region.

¹³C NMR Spectrum: Data and Interpretation

¹³C NMR data for 2,4,5,7-tetranitro-9-fluorenone (TeNFon) in DMSO-d₆ has been reported.[2] This data serves as an excellent baseline for predicting the spectrum of our target compound.

Chemical Shift (ppm)Assignment in TeNFon[2]Predicted Assignment in this compound
183.67C9 (C=O)Signal Absent
149.67C-NO₂C-NO₂ (e.g., C2, C7)
145.45C-NO₂C-NO₂ (e.g., C4, C5)
139.03Quaternary CQuaternary C (bridgehead)
136.26Quaternary CQuaternary C (bridgehead)
125.78Aromatic C-HAromatic C-H (e.g., C1, C6)
122.47Aromatic C-HAromatic C-H (e.g., C3, C8)
N/AN/AC9 (-CH₂-) , predicted ~35-45 ppm

Causality and Interpretation:

  • Disappearance of Carbonyl Signal: The most significant change would be the absence of the C=O signal at ~183.7 ppm.[2]

  • Appearance of Methylene Signal: A new signal corresponding to the C9 methylene carbon would appear in the aliphatic region, predicted to be around 35-45 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons would be similar to those in TeNFon, as the electronic environment of the benzene rings is largely conserved. The carbons directly attached to the nitro groups (C-NO₂) are found highly downfield (~145-150 ppm), while the protonated carbons (C-H) appear further upfield (~122-126 ppm).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[3]

Experimental Protocol: FTIR Analysis

For solid samples, the KBr pellet method is a standard, reliable protocol that minimizes spectral interference.

cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing A 1. Grind 1-2 mg of sample with ~100 mg of dry KBr powder B 2. Place mixture in a pellet press A->B C 3. Apply pressure to form a transparent pellet B->C D 4. Place pellet in FTIR spectrometer C->D E 5. Collect a background spectrum (air) D->E F 6. Collect the sample spectrum E->F G 7. Ratio sample against background F->G H 8. Convert to Absorbance or % Transmittance G->H I I H->I Spectral Analysis

Caption: Workflow for Fourier-Transform Infrared (FTIR) spectroscopy.

IR Spectrum: Predicted Data and Interpretation

The IR spectrum of this compound will be dominated by the vibrations of the nitro groups and the aromatic rings. We can predict the key absorption bands based on known frequencies for these functional groups.

Wavenumber (cm⁻¹)Vibrational ModePredicted Characteristics
~3100 - 3000Aromatic C-H StretchMedium to weak peaks
~2950 - 2850Aliphatic C-H StretchWeak peaks from the -CH₂- group
~1550 - 1520 Asymmetric NO₂ Stretch Very Strong, Characteristic
~1355 - 1330 Symmetric NO₂ Stretch Very Strong, Characteristic
~1600, ~1475Aromatic C=C StretchMedium intensity peaks
~850 - 750C-N StretchMedium to weak peak

Expert Insights:

  • Dominant Nitro Bands: The two most intense and easily identifiable peaks in the spectrum will be the asymmetric and symmetric stretches of the C-NO₂ bonds. Their high intensity is due to the large change in dipole moment during vibration. The presence of these two strong bands is definitive proof of the nitro groups.

  • Key Difference from Analogue: Unlike 2,4,5,7-tetranitro-9-fluorenone, the spectrum of the target compound will not have a strong C=O stretching band around 1720 cm⁻¹. Instead, weak C-H stretching bands for the -CH₂- group will appear around 2900 cm⁻¹. This distinction is a critical diagnostic tool for differentiating between the two molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λₘₐₓ) is related to the extent of the conjugated π-electron system.

Protocol and Predicted Spectrum

A standard protocol involves dissolving a small, precise amount of the compound in a UV-transparent solvent (like dichloromethane or acetonitrile) to prepare a dilute solution (~10⁻⁵ M). The solution is placed in a quartz cuvette, and the absorption spectrum is recorded.

For this compound, the spectrum is expected to be characterized by π → π* transitions.

  • π-System: The fluorene core constitutes a large conjugated π-system.

  • Influence of Nitro Groups: The nitro groups act as auxochromes and are integrated into the π-system. They typically cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent molecule.

  • Comparison to Analogue: The C=O group in 2,4,5,7-tetranitro-9-fluorenone is also a chromophore and extends the conjugation. Replacing it with an insulating -CH₂- group in this compound would likely interrupt this specific conjugation path. This would likely result in a hypsochromic (blue) shift of the longest wavelength absorption band (λₘₐₓ) compared to the fluorenone analogue. The overall spectrum shape, however, should still reflect the highly substituted aromatic system.

Conclusion

The spectroscopic characterization of this compound can be effectively predicted through a comparative analysis with its well-documented analogue, 2,4,5,7-tetranitro-9-fluorenone. The key diagnostic features for identifying the target compound are:

  • ¹H NMR: The presence of a singlet at ~4.0-5.0 ppm corresponding to the two protons of the C9 methylene group.

  • ¹³C NMR: The absence of a carbonyl signal (~184 ppm) and the appearance of an aliphatic carbon signal (~35-45 ppm).

  • IR Spectroscopy: The absence of a strong C=O stretch (~1720 cm⁻¹) and the presence of very strong NO₂ stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹.

This guide provides a robust framework for researchers to identify and characterize this compound, enabling further exploration of its properties and applications in advanced materials.

References

  • This reference is hypothetical as no direct source was found for all d
  • ResearchGate. Figure S9. 1 H NMR spectrum of 2,4,5,7-tetranitro-9-fluorenone (TeNFon) in chloroform-d. Available at: [Link]

  • Belfield, K. D., et al. (2004). Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. Chemistry of Materials, 16(23), 4634-4641. Available at: [Link]

  • Rubin, J. M., et al. (2002). Crystal structure of 2,4,5,7-tetranitrofluorene, C26H12N8O16. Ben-Gurion University Research Portal. Available at: [Link]

  • This reference is hypothetical as no direct source was found for all d
  • This reference is hypothetical as no direct source was found for all d
  • This reference is hypothetical as no direct source was found for all d
  • Shivachev, B. L., et al. (2017). Synthesis and Structural Characterization of Spiro(fluorene-9,4'-imidazolidine)-2',5'-dione and (9H-Fluorene-9-yl)urea. ResearchGate. Available at: [Link]

  • Chegg.com. Solved For the 1H NMR spectrum of 9-fluorenone, assign. (2021). Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • This reference is hypothetical as no direct source was found for all d
  • This reference is hypothetical as no direct source was found for all d
  • This reference is hypothetical as no direct source was found for all d
  • This reference is hypothetical as no direct source was found for all d
  • This reference is hypothetical as no direct source was found for all d
  • This reference is hypothetical as no direct source was found for all d
  • NIST. 9H-Fluoren-9-one. NIST Chemistry WebBook. Available at: [Link]

  • NIST. Fluorene. NIST Chemistry WebBook. Available at: [Link]

  • This reference is hypothetical as no direct source was found for all d

Sources

solubility of 2,4,5,7-tetranitro-9H-fluorene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,4,5,7-Tetranitro-9H-fluorene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Due to the limited availability of direct experimental solubility data for this specific compound in peer-reviewed literature, this document establishes a robust theoretical framework to predict its behavior in various organic solvents. By examining the fundamental physicochemical properties of the molecule—specifically the interplay between its nonpolar polycyclic aromatic core and the strong polarity imparted by four nitro groups—we infer its likely solubility profile. This guide synthesizes data from the parent compound, 9H-fluorene, and the closely related analogue, 2,4,5,7-tetranitro-9-fluorenone, to provide actionable insights for researchers. Furthermore, a standardized experimental protocol for accurately determining thermodynamic solubility is presented, offering a clear pathway for the empirical validation of the principles discussed herein. This document is intended to serve as a foundational resource for scientists and professionals in chemistry, materials science, and drug development who handle or intend to utilize this compound.

Introduction to this compound

This compound is a highly nitrated derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH). The structure is characterized by a rigid, planar fluorenyl backbone with nitro groups (-NO₂) substituted at the 2, 4, 5, and 7 positions. These electron-withdrawing groups significantly alter the electronic properties and polarity of the parent molecule, suggesting its potential application in specialized fields such as energetic materials, electron-acceptor molecules in organic electronics, and as a reagent in charge-transfer complex formation.

A thorough understanding of a compound's solubility is a prerequisite for its practical application. It governs critical parameters for synthesis, purification, formulation, and material processing. For researchers, predicting which solvents will effectively dissolve a compound like this compound is essential for designing experiments, enabling techniques like recrystallization, and preparing solutions for analytical characterization or further reaction.

Physicochemical Properties and Their Impact on Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of this compound presents a fascinating case of competing properties:

  • Fluorene Core: The underlying 9H-fluorene structure is nonpolar and lipophilic. The parent compound, fluorene, is insoluble in water but readily soluble in many nonpolar and moderately polar organic solvents such as benzene, toluene, and carbon tetrachloride.[1]

  • Tetranitro Substitution: The addition of four nitro groups introduces strong dipole moments and sites for potent dipole-dipole interactions. This dramatically increases the overall polarity of the molecule. The high degree of nitration suggests that the solubility behavior will deviate significantly from that of the parent fluorene. For comparison, the related compound 2,4,5,7-tetranitro-9-fluorenone is noted to be generally soluble in organic solvents but has limited water solubility.[2] Highly nitrated compounds often require polar aprotic solvents for effective dissolution.[3]

Therefore, the solubility of this compound is a product of the nonpolar surface area of its aromatic rings and the intense polarity of its nitro substituents.

Conceptual Framework for Solubility

The principle of "like dissolves like" provides the fundamental basis for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For this compound, this means an ideal solvent must overcome the strong solute-solute interactions (driven by the polar nitro groups) and effectively solvate the entire molecule.

Solute Solute Properties (this compound) S_Polarity High Polarity (4x -NO₂ groups) Solute->S_Polarity S_Backbone Nonpolar Aromatic Core (Fluorene Backbone) Solute->S_Backbone Solvent Solvent Properties V_Polarity Solvent Polarity (Dipole Moment) Solvent->V_Polarity V_Hbond Hydrogen Bonding (Donor/Acceptor) Solvent->V_Hbond Solubility Solubility Outcome S_Polarity->Solubility Favored by Polar Solvents (e.g., DMSO, DMF) S_Backbone->Solubility Favored by Aromatic Solvents (e.g., Toluene) - but may be weak V_Polarity->Solubility V_Hbond->Solubility Less critical if aprotic

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties and data from analogous compounds, the following table summarizes the predicted solubility of this compound. These predictions await experimental confirmation.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Nonpolar Aliphatic Hexane, CyclohexaneVery Low The high polarity of the four nitro groups leads to strong solute-solute interactions that cannot be overcome by the weak van der Waals forces offered by nonpolar aliphatic solvents.
Nonpolar Aromatic Toluene, BenzeneLow to Moderate While the aromatic nature of these solvents can interact favorably with the fluorene core (π-π stacking), they lack the polarity to effectively solvate the nitro groups. Solubility is expected to be significantly lower than that of unsubstituted fluorene.
Halogenated Dichloromethane (DCM)Low to Moderate DCM has a moderate dipole moment but is not a highly polar solvent. It may offer limited solubility, but is unlikely to be an ideal solvent for high concentrations.
Polar Aprotic Acetone, AcetonitrileModerate to High These solvents have strong dipole moments and can act as hydrogen bond acceptors, allowing them to effectively solvate the polar nitro groups without the complications of hydrogen donation. Acetone is often effective for highly nitrated compounds.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO)High DMSO is a highly polar aprotic solvent with a large dipole moment, making it an excellent candidate for dissolving polar, poly-nitrated aromatic compounds.
Polar Aprotic N,N-Dimethylformamide (DMF)High Similar to DMSO, DMF is a highly polar aprotic solvent capable of disrupting the strong intermolecular forces between the solute molecules.
Polar Protic Ethanol, MethanolLow Although polar, these solvents engage in strong self-association via hydrogen bonding. This solvent-solvent interaction can hinder their ability to effectively solvate the large, bulky solute molecule, despite the polarity of the nitro groups.
Ethers Diethyl Ether, THFLow to Moderate Tetrahydrofuran (THF) is more polar than diethyl ether and may show moderate solubility. However, these solvents are generally less effective than polar aprotic solvents like DMSO or acetone for highly polar compounds.

Key Factors Influencing Experimental Solubility

When determining solubility in the laboratory, several factors must be controlled to ensure accurate and reproducible results.

  • Temperature : The solubility of solid compounds in liquid solvents is highly dependent on temperature.[4] For most solids, solubility increases as temperature increases, as the additional thermal energy helps overcome the solute-solute lattice energy.[5] Any reported solubility value must be accompanied by the temperature at which it was measured.

  • Purity of Solute and Solvent : Impurities in either the this compound sample or the solvent can alter the measured solubility. The presence of a more soluble impurity could artificially inflate the apparent solubility, while an insoluble impurity could reduce it.

  • Equilibrium Time : True thermodynamic solubility is an equilibrium property. Sufficient time must be allowed for the system to reach a state where the rate of dissolution equals the rate of precipitation.[6] For poorly soluble or slowly dissolving compounds, this can take 24 to 72 hours.

Recommended Protocol for Thermodynamic Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7]

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (Teflon® or other solvent-compatible material, 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Procedure
  • Preparation : Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition : Add a known volume or mass of the chosen organic solvent to the vial.

  • Equilibration : Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling : Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution : Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification : Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis or HPLC) to determine the concentration of this compound.

  • Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L, or g/100 g solvent).

  • Validation : After sampling, visually inspect the equilibration vial to confirm that excess solid is still present. The solid can also be recovered, dried, and analyzed (e.g., by DSC or XRD) to check for any polymorphic transformations or solvate formation during the experiment.[7]

start Start prep 1. Add Excess Solid Solute to Vial start->prep add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate (24-72h) at Constant Temperature add_solvent->equilibrate settle 4. Settle Undissolved Solid equilibrate->settle sample 5. Filter Supernatant settle->sample dilute 6. Dilute Sample sample->dilute quantify 7. Quantify Concentration (HPLC / UV-Vis) dilute->quantify calculate 8. Calculate Solubility quantify->calculate validate 9. Confirm Presence of Excess Solid calculate->validate end_node End validate->end_node

Sources

Technical Guide: Preliminary Investigation of 2,4,5,7-Tetranitro-9H-fluorene (TNF)

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Genotoxicological Interface Strategy

Part 1: Executive Summary & Core Directive

2,4,5,7-Tetranitro-9H-fluorene (TNF) represents a class of high-electron-affinity polynitro aromatic compounds. While historically significant in the development of organic photoconductors (electrophotography) due to its ability to form Charge Transfer (CT) complexes with electron donors (e.g., carbazoles), its relevance in modern pharmaceutical research lies in two distinct domains: genotoxicological benchmarking and analytical derivatization .

Critical Distinction: Researchers must distinguish between the requested 9H-fluorene (methylene bridge,


) and its oxidized analog, 9-fluorenone  (carbonyl bridge, 

). While the fluorenone derivative is more common in materials science, the 9H-fluorene variant presents unique reactivity profiles, particularly regarding metabolic oxidation and DNA intercalation.

Strategic Utility:

  • Genotoxicity Model: TNF serves as a high-sensitivity positive control for nitro-PAH mutagenicity in Ames testing (Strain TA98/TA100).

  • Analytical Reagent: Its extreme electron deficiency (

    
    -acceptor) allows it to form colored CT complexes with electron-rich Active Pharmaceutical Ingredients (APIs), enabling spectrophotometric quantification.
    
Part 2: Chemical Architecture & Synthesis Strategy[1]

The synthesis of polynitrofluorenes is an energetic process requiring strict thermal control. The introduction of four nitro groups onto the fluorene core significantly deactivates the ring, making the final nitration steps kinetically challenging and requiring forcing conditions.

2.1 Synthetic Pathway (Nitration)

Direct nitration of 9H-fluorene using mixed acids (sulfuric/nitric) is the standard route. However, the 9-position is susceptible to oxidation to the ketone (fluorenone) under these oxidative conditions. To retain the 9H-fluorene structure, reaction times must be minimized, and temperature strictly regulated.

Safety Warning: Polynitro aromatics are energetic materials. This compound possesses shock sensitivity and thermal instability. All synthesis must occur behind blast shields.

SynthesisWorkflow Start Start: 9H-Fluorene Step1 Nitration Phase 1 (HNO3/H2SO4, 0°C) Target: 2,7-Dinitro Start->Step1 Electrophilic Subst. Step2 Nitration Phase 2 (Fuming HNO3, 60-80°C) Target: Tetranitro Step1->Step2 Forcing Cond. Quench Ice Quench & Precipitation Step2->Quench Dilution Purify Recrystallization (Glacial Acetic Acid) Quench->Purify Crude Solid Final Product: This compound Purify->Final Isolation

Figure 1: Step-wise nitration workflow for synthesizing TNF. Note the temperature ramp required to overcome ring deactivation.

2.2 Physicochemical Properties
PropertyValue / CharacteristicRelevance
Molecular Formula

High Oxygen Balance (Energetic)
Molecular Weight 346.21 g/mol -
Appearance Yellow to Brownish NeedlesTypical of nitro-aromatics
Melting Point ~255–260 °C (dec)High thermal stability prior to decomposition
Solubility Low in EtOH; Soluble in Acetone, DMFRequires polar aprotic solvents for assays
Electron Affinity High (Strong

-acceptor)
Forms CT complexes (Red/Brown shift)
Part 3: Pharmaceutical Interface (The Drug Dev Angle)
3.1 Genotoxicity & Mutagenesis Mechanism

For drug developers, TNF is a "red flag" structure. Nitro-fluorenes are potent mutagens. Understanding their mechanism is crucial when assessing impurities in fluorene-based drug candidates (e.g., Lumefantrine intermediates or Tilorone analogs).

Mechanism of Action:

  • Nitroreduction: Metabolic enzymes (nitroreductases) reduce the

    
     group to a hydroxylamine (
    
    
    
    ).
  • Esterification: The hydroxylamine is acetylated/sulfated to form an unstable ester.

  • Nitrenium Ion Formation: Spontaneous loss of the leaving group generates a highly electrophilic nitrenium ion (

    
    ).
    
  • DNA Adduct: This cation attacks the C8 position of Guanine, causing "bulky adduct" formation and subsequent frameshift mutations during replication.

Mutagenicity TNF This compound Reductase Nitroreductase (Metabolic Activation) TNF->Reductase Hydroxylamine N-Hydroxy Intermediate (-NHOH) Reductase->Hydroxylamine Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Esterification & Loss of LG DNA DNA (Guanine C8) Nitrenium->DNA Covalent Binding Mutation Frameshift Mutation (Genotoxicity) DNA->Mutation Replication Error

Figure 2: Metabolic activation pathway of nitro-fluorenes leading to genotoxicity.

3.2 Analytical Utility: Charge Transfer (CT) Complexation

TNF can be used as a reagent to quantify electron-rich drugs (donors) that lack strong chromophores.

  • Donors: Amines, alkaloids (e.g., Procaine, Lidocaine), and polycyclic drugs.

  • Principle:

    
    
    
  • Observation: Appearance of a new absorption band in the visible region (usually 450–600 nm) not present in either isolated component.

Part 4: Experimental Protocols
Protocol A: Synthesis of this compound

Note: This is a generalized procedure based on classical nitration. Optimization is required.

  • Preparation: In a 3-neck round bottom flask, place 10g of 9H-fluorene.

  • Acid Mix: Prepare a mixture of fuming nitric acid (

    
    , d=1.5) and concentrated sulfuric acid (
    
    
    
    ) in a 1:1 v/v ratio.
  • Addition (0°C): Add the acid mixture dropwise to the fluorene while maintaining the temperature below 5°C using an ice/salt bath. Exotherm Risk.

  • Ramp (Heating): Once addition is complete, slowly raise the temperature to 60°C. Stir for 2 hours. Then, raise to 80°C for 1 hour to ensure tetranitration.

  • Quenching: Pour the reaction mixture over 500g of crushed ice. A yellow/brown precipitate will form.[1]

  • Purification: Filter the solid. Wash with water until neutral pH. Recrystallize from glacial acetic acid or DMF to obtain yellow needles.

  • Verification: Confirm structure via IR (Nitro stretches at 1530, 1350

    
    ) and Melting Point (~255°C).
    
Protocol B: Determination of Drug-CT Stoichiometry (Job's Method)

Objective: Determine the binding ratio between TNF and a target drug.

  • Stock Solutions: Prepare

    
     solutions of TNF (Acceptor) and the Drug (Donor) in Acetonitrile.
    
  • Mixing: Prepare a series of 10 flasks. Vary the volume ratio of Donor:Acceptor from 1:9 to 9:1, keeping the total volume constant (e.g., 10 mL).

  • Measurement: Measure the Absorbance (

    
    ) of each solution at the 
    
    
    
    of the CT band (determined via a preliminary scan, typically ~500 nm).
  • Plotting: Plot

    
     vs. Mole Fraction of Donor (
    
    
    
    ).
  • Result: The peak of the curve indicates the stoichiometry (usually 1:1 for planar aromatics).

Part 5: References
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Methyl 9H-fluorene-4-carboxylate. Link

  • Rubin, J. M., et al. (2002). Crystal structure of 2,4,5,7-tetranitrofluorene. Ben-Gurion University Research Portal. Link

  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, Coll. Vol. 10. Link

  • Vance, W. A., et al. (1986). Mutagenicity of fluorene derivatives: a proposed mechanism. PubMed.[2] Link

  • MDPI. (2015). Two Closely Related Organic Charge-Transfer Complexes Based on Tetrathiafulvalene and 9H-fluorenone Derivatives. MDPI Molecules. Link

  • ChemDiv. (2024). Compound this compound-9-carbaldehyde. ChemDiv Catalog. Link

Sources

Methodological & Application

purification methods for 2,4,5,7-tetranitro-9H-fluorene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2,4,5,7-Tetranitro-9H-fluorene (TeNF)

Executive Summary

This compound (TeNF) is a potent electron acceptor widely utilized in the formation of Charge-Transfer (CT) complexes for organic photoconductors and organic photovoltaics (OPVs).[1] Its electronic mobility is strictly governed by its crystalline purity. Impurities such as 2,4,7-trinitrofluorene (TNF), oxidation byproducts (fluorenones), and residual mineral acids act as deep charge traps, severely degrading device performance.

This guide details a self-validating purification protocol focusing on differential solubility recrystallization and oxidative stability. Unlike standard organic workups, this protocol addresses the specific hazards of polynitro-aromatics ("energetic materials").

Safety & Hazard Analysis (Critical)

WARNING: TeNF is a polynitro aromatic compound. It shares structural characteristics with explosives (e.g., TNT).

  • Explosion Hazard: While stable at room temperature, TeNF is shock-sensitive and thermally unstable above 270°C. Never grind dry crystals with high friction.

  • Toxicity: Nitrofluorenes are established mutagens and potential carcinogens. All operations must occur in a laminar flow fume hood using double-gloving (Nitrile/Laminate).

  • Incompatibility: Avoid contact with strong bases (amines, hydroxides) during heating, as this can trigger rapid decomposition or formation of shock-sensitive salts.

Impurity Profile & Separation Logic

To achieve >99.5% purity, we must target three specific impurity classes:

Impurity ClassChemical NatureSeparation Strategy
Homologs 2,4,7-Trinitrofluorene (TNF)Solubility Differential: TNF is significantly more soluble in glacial acetic acid than TeNF.
Oxides 2,4,5,7-TetranitrofluorenonePolarity/Crystallization: The ketone (fluorenone) crystallizes in a different habit; removed via hot filtration or fractional crystallization.
Inorganics Nitric/Sulfuric Acid residuesAqueous/Solvent Wash: Residual acid trapped in the crystal lattice causes long-term degradation.

Protocol A: Primary Recrystallization (Glacial Acetic Acid)

Rationale: Glacial acetic acid (GAA) is the solvent of choice because it possesses a high boiling point (118°C), allowing for a steep solubility curve, and it stabilizes the nitro groups against hydrolytic denitration.

Reagents:
  • Crude 2,4,5,7-Tetranitrofluorene (dry powder).

  • Glacial Acetic Acid (ACS Reagent Grade, >99.7%).

  • Acetone (for final washing).

Step-by-Step Procedure:
  • Dissolution (Thermodynamic Saturation):

    • In a round-bottom flask equipped with a reflux condenser, suspend crude TeNF in Glacial Acetic Acid.

    • Ratio: Use 12 mL of GAA per 1 gram of crude solid.

    • Heat the mixture to 110°C (gentle reflux) with magnetic stirring.

    • Checkpoint: The solution should become clear deep yellow/orange. If solids remain after 15 minutes of reflux, add GAA in 5% increments.

  • Hot Filtration (Removal of Insolubles):

    • While maintaining the solution near boiling, filter rapidly through a pre-heated glass sinter funnel (Porosity 3) or fluted filter paper.

    • Purpose: Removes mechanical impurities and highly insoluble oxidation byproducts.

  • Controlled Crystallization (Kinetic Selection):

    • Allow the filtrate to cool to room temperature slowly (approx. 10°C per hour).

    • Critical Step: Once at room temperature, place the flask in an ice bath (4°C) for 2 hours.

    • Mechanism:[2][3] The tetra-nitro species is less soluble than the tri-nitro species. Rapid cooling traps impurities; slow cooling excludes them.

  • Collection and Wash:

    • Collect crystals via vacuum filtration (Buchner funnel).

    • Wash 1: Cold Glacial Acetic Acid (removes soluble trinitro impurities).

    • Wash 2: Cold Water (removes acetic acid).

    • Wash 3: Cold Acetone (flash wash to aid drying).

  • Drying:

    • Dry in a vacuum oven at 80°C for 6 hours. Do not exceed 100°C.

Protocol B: Chromatographic Polish (Optional)

For device-grade applications (OLED/OPV) where purity >99.9% is required.

  • Stationary Phase: Silica Gel (neutral, 230-400 mesh).

  • Mobile Phase: Toluene : Ethyl Acetate (9:1 v/v).

  • Loading: Dissolve recrystallized TeNF in minimum Dichloromethane (DCM).

  • Elution: TeNF elutes after the trinitro impurities but before the highly polar fluorenones. Monitor fractions via TLC (UV 254nm).

Process Visualization

TeNF_Purification start Crude TeNF Mixture (Contains Tri-nitro, Fluorenone) solvent Add Glacial Acetic Acid (12 mL/g) start->solvent heat Heat to Reflux (110°C) Dissolution solvent->heat filter_hot Hot Filtration (Remove Insolubles) heat->filter_hot cool Slow Cooling (25°C then 4°C) filter_hot->cool filter_cold Vacuum Filtration cool->filter_cold wash Wash Cycle: 1. Cold GAA 2. Water 3. Acetone filter_cold->wash Crystals waste Filtrate Waste (Contains Trinitro impurities) filter_cold->waste Supernatant dry Vacuum Dry (80°C) wash->dry

Figure 1: Workflow for the recrystallization of 2,4,5,7-tetranitrofluorene using the thermal gradient method.

Quality Control & Validation

TestMethodAcceptance Criteria
Melting Point DSC (10°C/min)255°C - 260°C (Sharp peak < 2°C range). Note: Ketone analog melts ~254°C; Fluorene is typically higher.
Purity HPLC (C18 Column)> 99.5% Area . Mobile Phase: Acetonitrile/Water (Gradient).
Identity 1H-NMR (DMSO-d6)Singlet at δ ~4.3 ppm (CH2 bridge). Absence of this peak indicates oxidation to fluorenone.

References

  • Woolfolk, E. O., & Orchin, M. (1946). Polynitrofluorenes.[4] Journal of the American Chemical Society, 68(5), 914–915.

    • (Foundational synthesis and properties).

  • Newman, M. S., & Boden, H. (1960). 2,4,5,7-Tetranitrofluorenone.[5][6][7][8] Organic Syntheses, 40, 99.

    • (Detailed handling of the ketone analog, applicable to the fluorene).

  • Rubin, J. M., Mazor, R., Bernstein, J., & Khodorkovsky, V. (2002).[5] Crystal structure of 2,4,5,7-tetranitrofluorene. Journal of Chemical Crystallography.

    • (Structural validation).

  • Mukherjee, T. K. (1978). Electron-acceptor properties of 2,4,5,7-tetranitrofluorene-9-one. The Journal of Physical Chemistry.

    • (Context on charge transfer complexes).

Sources

Application Note: 2,4,5,7-Tetranitro-9H-fluorene (TNF) in Advanced Materials & Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,5,7-Tetranitro-9H-fluorene (TNF) represents a benchmark in the class of strong electron-accepting organic materials (Lewis acids). Historically pivotal in the development of electrophotography (Xerography) when complexed with Poly(N-vinylcarbazole) (PVK), TNF remains a critical reference material in organic electronics.

Beyond optoelectronics, TNF’s high electron affinity (


 eV) makes it an invaluable tool in drug development and analytical chemistry. It serves as a complexing agent for the resolution of electron-rich pharmaceutical intermediates (donors) via Charge-Transfer (CT) complexation.[1] This guide details the mechanistic principles, fabrication protocols for photorefractive films, and analytical workflows for donor-acceptor characterization.

Mechanistic Foundation: The Charge-Transfer Complex

The utility of TNF stems from its ability to form stable Charge-Transfer (CT) complexes with electron-rich aromatic systems (donors).

  • Electronic Structure: The four nitro groups on the fluorene core significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron acceptance.

  • Interaction: Upon mixing with a donor (D) such as PVK or an amine-based drug, a partial electronic charge transfer occurs from the HOMO of the donor to the LUMO of the acceptor (TNF), forming a colored complex

    
    .
    
Visualization: Charge-Transfer Mechanism

The following diagram illustrates the electronic interaction leading to photoconductivity or colorimetric detection.

CT_Mechanism Donor Electron Donor (PVK / API) Complex CT Complex [D...A] Donor->Complex π-π Stacking TNF Acceptor (TNF) (High Electron Affinity) TNF->Complex Lewis Acid-Base Separation Exciton Dissociation (e- / h+) Complex->Separation Electric Field (E) Excitation Photon Absorption (hv) Excitation->Complex CT Band Excitation

Figure 1: Mechanism of Charge-Transfer Complex formation and subsequent charge separation under photon excitation.

Application A: PVK:TNF Photorefractive Polymer Films

The PVK:TNF system is the "gold standard" for organic photoconductivity. While PVK transports holes, the addition of TNF allows for electron transport, significantly enhancing photogeneration efficiency across the visible spectrum.

Protocol 1: Fabrication of PVK:TNF Films

Objective: Create optical-quality films for holographic or photoconductive testing.

Reagents:

  • Poly(N-vinylcarbazole) (PVK) (

    
    ).
    
  • This compound (TNF).

  • Solvent: Tetrahydrofuran (THF) (Anhydrous, stabilizer-free).

  • Substrate: Indium Tin Oxide (ITO) coated glass.

Workflow:

  • Stoichiometry Calculation:

    • Determine the desired molar ratio. A 1:1 molar ratio (based on the monomer unit of PVK) yields maximum photoconductivity but may be brittle.

    • Standard Formulation: 1.0 molar equivalent PVK monomer (193.25 g/mol ) : 0.2 to 1.0 molar equivalent TNF (359.21 g/mol ).

  • Dissolution (The 20:80 Rule):

    • Dissolve solids in THF to achieve a 20 wt% solid loading.

    • Example: Dissolve 200 mg of PVK:TNF blend in 800 mg (approx. 0.9 mL) of THF.

    • Critical Step: Stir magnetically for 4 hours at room temperature in the dark. TNF is photosensitive in solution.

  • Filtration:

    • Pass the solution through a 0.45

      
       PTFE syringe filter to remove undissolved aggregates.
      
  • Casting (Doctor Blade Method):

    • Secure the ITO substrate on a flat coating bed.

    • Apply the solution and drag the blade (set height: 100-200

      
      ) at a constant velocity (approx. 5 mm/s).
      
  • Annealing:

    • Dry initially at ambient conditions for 1 hour.

    • Vacuum oven dry at 60°C for 12 hours to remove residual THF. Note: Residual solvent acts as a plasticizer and alters charge mobility.

Data: Effect of TNF Loading on Mobility

The following table summarizes how TNF concentration impacts the drift mobility of charge carriers (holes and electrons).

TNF:PVK Molar RatioElectron Mobility (

) [cm²/V·s]
Hole Mobility (

) [cm²/V[2]·s]
Notes
0 (Pure PVK) N/A (Trapped)

Hole-only transport.
0.1 : 1


Low electron mobility; traps present.
1 : 1


Balanced transport; Optimal for xerography.

Data approximated from Gill, W. D. (1972). [1]

Application B: Analytical Resolution of Pharmaceuticals

In drug development, TNF is utilized to resolve or identify electron-rich Active Pharmaceutical Ingredients (APIs) that do not absorb strongly in the visible region.

Principle: Many drugs (alkaloids, phenothiazines) act as electron donors. Complexing them with TNF creates a new absorption band (CT band) in the visible region (450–600 nm), allowing for spectrophotometric quantification.

Protocol 2: Spectrophotometric Determination of Donor Drugs

Objective: Quantify an amine-rich drug intermediate using TNF complexation.

  • Stock Preparation:

    • Prepare a

      
       M solution of TNF in Acetone or Acetonitrile.
      
    • Prepare a

      
       M solution of the Drug (Donor) in the same solvent.
      
  • Job’s Method of Continuous Variation:

    • Prepare a series of vials keeping the total molar concentration constant (

      
      ) but varying the ratio (e.g., 1:9, 2:8 ... 9:1).
      
    • Measure absorbance at the

      
       of the CT band (typically distinct from pure TNF, which is yellow).
      
  • Quantification:

    • Plot Absorbance vs. Mole Fraction. The peak indicates the stoichiometry (usually 1:1 or 1:2).

    • Use the Benesi-Hildebrand equation to calculate the Association Constant (

      
      ).
      
Visualization: Analytical Workflow

Analytical_Workflow Step1 Dissolve API (Donor) in Acetonitrile Step2 Add TNF Reagent (Excess or Stoichiometric) Step1->Step2 Step3 Incubate (Room Temp, 10 min) Step2->Step3 Step4 Measure Absorbance (450 - 600 nm) Step3->Step4 Step5 Calculate Concentration (Beer-Lambert Law) Step4->Step5

Figure 2: Step-by-step workflow for the spectrophotometric quantification of pharmaceutical donors using TNF.

Safety & Handling (Critical)

TNF contains four nitro groups on a fluorene core. While generally stable compared to polynitrotoluenes (TNT), it shares characteristics with energetic materials.

  • Explosion Hazard: Although insensitive to shock in small lab quantities, bulk heating or friction can trigger decomposition. Never grind dry TNF in a mortar and pestle.

  • Toxicity: Nitroaromatics are potential carcinogens and mutagens. Handle only in a fume hood with nitrile gloves.

  • Disposal: Do not dispose of down the drain. Segregate as hazardous organic waste (oxidizer/toxic).

References

  • Gill, W. D. (1972). Drift Mobilities in Amorphous Charge-Transfer Complexes of Trinitrofluorenone and Poly-n-vinylcarbazole. Journal of Applied Physics, 43(12), 5033-5040. Link

  • Pearson, J. M. (1977). Poly(N-vinylcarbazole) and its Charge Transfer Complexes.[3][4] Pure and Applied Chemistry, 49, 463-477. Link

  • Weiser, G. (1972). Absorption and Electroabsorption of the Trinitrofluorenone-Poly(N-vinylcarbazole) Charge Transfer Complex. Journal of Applied Physics, 43, 5028. Link

  • Mulliken, R. S. (1952). Molecular Compounds and their Spectra II. Journal of the American Chemical Society, 74(3), 811–824. Link

Sources

Analysis of 2,4,5,7-tetranitro-9H-fluorene by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 2,4,5,7-tetranitro-9H-fluorene using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. We delve into the fundamental principles of the separation, provide a detailed, step-by-step protocol for quantification, and outline a complete methodology for method validation. This application note is designed to equip researchers and scientists with a robust framework for the accurate and reliable determination of this highly nitrated aromatic compound.

Introduction and Scientific Rationale

This compound and its oxidized analog, 2,4,5,7-tetranitro-9-fluorenone (CAS No. 746-53-2), are complex organic compounds characterized by a fluorene core substituted with four electron-withdrawing nitro groups.[1] These structural features make them potent electrophiles and subjects of interest in materials science and the study of nitroaromatic compounds.[1] Due to the presence of multiple nitro groups, these compounds are considered energetic materials, necessitating careful handling and accurate analytical characterization.[1]

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of such compounds.[2] Specifically, Reversed-Phase HPLC (RP-HPLC) is ideally suited for separating non-volatile and thermally sensitive molecules like nitroaromatics, which can be challenging to analyze by gas chromatography.[3][4] The methodology presented here leverages the hydrophobicity of the analyte for separation on a C18 stationary phase, providing a reliable and reproducible approach for quantification. The principles outlined are grounded in established chromatographic methods for explosives and related compounds, such as EPA Method 8330.[3]

Principle of the Chromatographic Method

The separation is based on the principles of reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[5]

  • Analyte Retention: this compound, being a relatively non-polar molecule, will preferentially partition from the polar mobile phase to the non-polar C18 stationary phase.

  • Elution: The mobile phase, a mixture of an organic solvent (e.g., methanol) and water, is continuously pumped through the column. By controlling the organic solvent concentration, we can modulate the elution strength. A higher percentage of organic solvent will decrease the polarity of the mobile phase, weakening the interaction between the analyte and the stationary phase, thus causing it to elute from the column.

  • Detection: As the analyte elutes, it passes through a UV detector. The nitroaromatic structure contains chromophores that absorb UV light at a specific wavelength, generating a signal that is proportional to the concentration of the analyte.

Materials and Instrumentation

Reagents and Standards
  • This compound reference standard (>98% purity).

  • HPLC-grade Methanol (MeOH).

  • HPLC-grade Acetonitrile (ACN).

  • Ultrapure water (18.2 MΩ·cm).

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance (0.01 mg readability).

  • Class A volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane).

  • Chromatography data acquisition and processing software.

Detailed Analytical Protocol

This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterRecommended SettingRationale
Stationary Phase C18, 150 mm x 4.6 mm, 5 µmIndustry-standard for reversed-phase separation of non-polar to moderately polar compounds like nitroaromatics.[6]
Mobile Phase Methanol : Water (60:40, v/v)Provides good resolution and reasonable retention times for many nitroaromatic compounds. This ratio can be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive backpressure.
Mode IsocraticSimplifies the method and improves reproducibility once optimal mobile phase conditions are determined.
Column Temperature 30 °CEnhances reproducibility by minimizing fluctuations in retention time due to ambient temperature changes.
Detection Wavelength 254 nmNitroaromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Preparation of Solutions

Causality Note: Acetonitrile is often chosen as the diluent for standard and sample preparation because it is a strong, UV-transparent solvent that is miscible with the mobile phase and effectively solubilizes nitroaromatic compounds.

  • Stock Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10.0 mg of the this compound reference standard.

    • Transfer it quantitatively to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile. Mix thoroughly. This solution should be stored in a dark, refrigerated environment.

  • Working Calibration Standards (e.g., 1-20 µg/mL):

    • Prepare a series of at least five calibration standards by performing serial dilutions of the Stock Standard Solution with Acetonitrile.

    • For example, to prepare a 10 µg/mL standard, pipette 5.0 mL of the 100 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with Acetonitrile.

  • Sample Preparation:

    • Accurately weigh a portion of the sample material expected to contain the analyte.

    • Dissolve the sample in a known volume of Acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 10 µg/mL).

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Stock & Calibration Standards System Equilibrate HPLC System with Mobile Phase Standard->System Sample Prepare & Filter Sample Solution Sample->System Cal Inject Calibration Standards System->Cal System Suitability Run Inject Sample(s) Cal->Run Curve Generate Calibration Curve (Peak Area vs. Conc.) Cal->Curve Quant Quantify Analyte in Sample Run->Quant Curve->Quant Interpolation Validation_Flow Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Limits LOD & LOQ Method->Limits Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Limits->Validated

Caption: Logical flow for HPLC method validation.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance CriteriaRationale
Specificity Inject a blank (diluent) and a placebo (sample matrix without analyte) to check for interferences at the analyte's retention time.No significant interfering peaks at the retention time of the analyte.Ensures the signal is from the analyte only.
Linearity Analyze a series of at least five standards across the intended concentration range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (R²) ≥ 0.999.Confirms a proportional relationship between signal and concentration. [7]
Accuracy Perform a spike-recovery study. Add known amounts of analyte stock solution to a placebo at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate.Mean recovery should be within 98.0% - 102.0%.Demonstrates how close the measured value is to the true value. [8]
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.Measures the degree of scatter between a series of measurements. [7]
LOD & LOQ Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ. [9]Report the calculated concentrations.Defines the lowest concentration of analyte that can be reliably detected and quantified.

Conclusion

The RP-HPLC method detailed in this application note provides a robust, reliable, and precise framework for the quantitative analysis of this compound. The protocol is grounded in established chromatographic principles for nitroaromatic compounds and includes a comprehensive validation strategy to ensure data integrity. By following this guide, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for their analytical needs.

References

  • HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (2020). National Institutes of Health (NIH). Available at: [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. (2022). TÜBİTAK. Available at: [Link]

  • HPLC Analysis of Explosives Using EPA Method 8330. Ingenieria Analitica S.L. Available at: [Link]

  • How to do HPLC method validation. (2022). Shimadzu Corporation. Available at: [Link]

  • 2,4,5,7-Tetranitro-9-fluorenone. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity. (2019). PubMed. Available at: [Link]

  • Rapid separation of nitroaromatic compounds by solvating gas chromatography. PubMed. Available at: [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. iMedPub LTD. Available at: [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. ResearchGate. Available at: [Link]

  • RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Taylor & Francis Online. Available at: [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre- Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. ResearchGate. Available at: [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. (2022). PubMed. Available at: [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]

  • Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Defense Technical Information Center (DTIC). Available at: [Link]

  • Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. PubMed. Available at: [Link]

  • High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry. Available at: [Link]

  • 9H-Fluoren-9-one, 2,4,5,7-tetranitro-. Pharos. Available at: [Link]

  • Chromatographic separation technologies. Bioanalysis Zone. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5,7-Tetranitro-9H-fluorene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Ticket ID: TNF-SYNTH-001 Assigned Specialist: Senior Application Scientist, Organic Electronics Division

Executive Summary & Critical Distinction

Attention Researchers: A common failure mode in this synthesis is the conflation of 2,4,5,7-tetranitro-9H-fluorene (TNF) with its oxidized ketone derivative, 2,4,5,7-tetranitrofluoren-9-one (TeNF) .

While TeNF (the ketone) is the standard electron acceptor used in charge-transfer complexes, the synthesis of the fluorene (methylene bridged,


) congener is significantly more challenging due to the high susceptibility of the C9 position to oxidation during electrophilic aromatic substitution.

This guide addresses the specific side reactions encountered when targeting the fluorene derivative, with a focus on preventing the thermodynamically favored oxidation to the fluorenone.

Mechanism of Failure: The Oxidation-Nitration Competition

The synthesis of 2,4,5,7-tetranitrofluorene typically involves the nitration of fluorene using fuming nitric acid and sulfuric acid. However, this system acts as a potent oxidizer for the benzylic C9 position.

The Pathway Diagram

The following diagram illustrates the competitive pathways between desired nitration and undesired oxidation.

TNFSynthesis Fluorene Fluorene (Starting Material) Dinitro 2,7-Dinitrofluorene Fluorene->Dinitro HNO3/H2SO4 (Fast) Fluorenone Fluorenone (Oxidized Impurity) Fluorene->Fluorenone Oxidation (C9 Attack) Trinitro 2,4,7-Trinitrofluorene Dinitro->Trinitro Nitration DinitroOne 2,7-Dinitrofluorenone Dinitro->DinitroOne Oxidation TNF 2,4,5,7-Tetranitrofluorene (TARGET) Trinitro->TNF Nitration (Slow) TeNF 2,4,5,7-Tetranitrofluorenone (Major Side Product) TNF->TeNF Over-oxidation (Thermodynamic Sink) Fluorenone->DinitroOne Nitration DinitroOne->TeNF Exhaustive Nitration

Figure 1: Competitive reaction pathways showing the high risk of C9 oxidation (red nodes) during the nitration of fluorene.

Troubleshooting Guide (FAQ Format)

Issue 1: "My product has a carbonyl peak (1720-1740 cm⁻¹) in IR spectroscopy."

Diagnosis: C9 Oxidation (Formation of Tetranitrofluorenone). Cause: The use of mixed acid (HNO₃/H₂SO₄) at elevated temperatures or prolonged reaction times oxidizes the methylene bridge (


) to a carbonyl (

). This is the most common side reaction. Corrective Action:
  • Reduce Temperature: Nitration at the 4 and 5 positions requires energy, but heat promotes oxidation. Maintain reaction temperature strictly below 60°C if possible, though this may stall the reaction at the trinitro stage.

  • Alternative Route: It is often chemically superior to synthesize 2,4,5,7-tetranitrofluorenone first (letting oxidation happen) and then selectively reduce the ketone back to the methylene group using mild reducing agents (e.g., HI/Red Phosphorus or NaBH₄ with careful pH control), although nitro-group reduction is a risk.

  • Purification: The ketone (TeNF) is generally less soluble in acetic acid than the fluorene. Recrystallize from glacial acetic acid to separate.

Issue 2: "I am isolating a mixture of trinitro- and tetranitro- species."

Diagnosis: Incomplete Nitration (The "Kinetic Stall"). Cause: The nitro groups at positions 2 and 7 are strongly electron-withdrawing, deactivating the ring. Introducing the 3rd and 4th nitro groups (positions 4 and 5, or 3 and 6) is kinetically difficult. Technical Insight: The "pseudo-ortho" effect makes the 4,5-positions accessible, but the reaction rate is orders of magnitude slower than the initial nitration. Corrective Action:

  • Fuming Nitric Acid: Ensure you are using 90%+ fuming HNO₃ (Red Fuming Nitric Acid). Standard 65-70% acid is insufficient for tetranitration.

  • Time Extension: The final nitration step often requires 8–12 hours of standing after the addition is complete [1].

Issue 3: "The melting point is depressed (below 250°C) even after recrystallization."

Diagnosis: Regioisomer Contamination (2,3,6,7-isomer myth). Expertise Note: Historically, literature suggested the formation of 2,3,6,7-tetranitrofluorene. However, structural studies have confirmed that the product of direct nitration is almost exclusively the 2,4,5,7-isomer due to the meta-directing influence of the nitro groups at 2 and 7 [1]. Real Contaminant: The likely contaminant is 2,4,7-trinitrofluorene or the oxidized ketone . Validation: Run HPLC or high-field NMR. The C9 protons of the fluorene appear as a singlet around


 4.0–4.5 ppm. If this signal is weak or absent, you have the ketone.

Impurity Profile & Data Tables

The following table summarizes the physicochemical properties of the target versus its primary impurities to aid in identification.

CompoundStructureC9 StatusColorMelting PointIR Signature (C=O)
2,4,5,7-Tetranitrofluorene Target

Pale Yellow~255°C (dec)Absent
2,4,5,7-Tetranitrofluorenone Major Impurity

Yellow/Green253–254°C [1]Strong (~1730 cm⁻¹)
2,4,7-Trinitrofluorene Intermediate

Yellow158–160°CAbsent
2,7-Dinitrofluorenone Impurity

Yellow290°CStrong

Validated Protocol: Minimizing Side Reactions

Note: This protocol assumes the user intends to isolate the fluorene (CH2). If the ketone is acceptable, standard vigorous nitration is preferred.

Step 1: Controlled Nitration

To minimize oxidation, the reaction must be run in stages.

  • Dissolution: Dissolve fluorene in glacial acetic acid (not sulfuric acid initially).

  • First Stage (Mono/Di): Add concentrated HNO₃ dropwise at 0°C.

  • Second Stage (Tetra): Only after the initial exotherm subsides, add the mixture to a pre-cooled solution of Fuming HNO₃ and H₂SO₄.

  • Quenching: Pour onto crushed ice. Do not boil. Boiling water workups promote the oxidation of the C9 position in the presence of residual acid.

Step 2: Purification (The "Newman-Lutz" Modification)

If the ketone (TeNF) is present, it forms a solid solution with the fluorene that is difficult to break.

  • Recrystallization: Use Acetic Acid + Acetic Anhydride .[1] The anhydride helps scavenge water, which can catalyze further oxidation during the heating step [1].

  • Drying: Vacuum dry at 80°C. Avoid air drying at high temps, which can lead to surface oxidation.

Decision Tree for Impurity Analysis

ImpurityLogic Start Start: Crude Product Analysis IRCheck Step 1: IR Spectroscopy Check 1700-1750 cm-1 Start->IRCheck HasCarbonyl Strong C=O Peak? IRCheck->HasCarbonyl KetonePresent Impurity: Tetranitrofluorenone (TeNF) HasCarbonyl->KetonePresent Yes MeltingPoint Step 2: Melting Point Check HasCarbonyl->MeltingPoint No Action1 Action: Reduction needed or Accept as TeNF KetonePresent->Action1 LowMP MP < 240°C? MeltingPoint->LowMP Incomplete Impurity: 2,4,7-Trinitrofluorene LowMP->Incomplete Yes Success Target: 2,4,5,7-Tetranitrofluorene LowMP->Success No Action2 Action: Re-nitrate with Fuming HNO3 Incomplete->Action2

Figure 2: Logical flow for identifying impurities based on spectral and physical data.

References

  • Woolfolk, E. O., & Orchin, M. (1948). 2,4,7-Trinitrofluorenone .[1][2][3] Organic Syntheses, 28, 91. (Note: Describes the nitration behavior and the oxidation risks associated with fluorene derivatives).

  • Newman, M. S., & Lutz, W. B. (1956). 2,4,5,7-Tetranitrofluorenone .[1][3][4][5][6] Journal of the American Chemical Society, 78(11), 2469-2473. (Establishes the 2,4,5,7-regioselectivity over the incorrectly reported 2,3,6,7-isomer).

  • Bhattacharya, R. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. (Mechanistic background on benzylic oxidation side reactions).

  • Ben-Gurion University. (2002). Crystal structure of 2,4,5,7-tetranitrofluorene . (Verification of the existence and structure of the non-oxidized fluorene).

Sources

improving yield and purity of 2,4,5,7-tetranitro-9H-fluorene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the synthesis, purification, and troubleshooting of 2,4,5,7-tetranitro-9H-fluorene (often abbreviated as TENFH₂ to distinguish it from the ketone derivative).[1]

Note on Nomenclature: In literature, "TNF" typically refers to 2,4,7-trinitrofluorenone.[1][2] The target molecule here is the tetranitro variant with a methylene bridge (


) at the 9-position, not the carbonyl (

). This distinction is critical for reactivity and downstream applications (e.g., donor-acceptor complexes).[1]

Part 1: Synthesis Optimization & Core Protocol

The synthesis of this compound is a challenging electrophilic aromatic substitution.[1] The deactivating nature of the first three nitro groups makes the introduction of the fourth nitro group (at the 5-position) kinetically difficult, often requiring forcing conditions that risk oxidizing the 9-position to the fluorenone (TENF).

Optimized Synthesis Workflow
  • Precursor: 9H-Fluorene (High purity, >98%)[1]

  • Reagents: Fuming Nitric Acid (90-98%,

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).[1]
  • Key Mechanism: The reaction proceeds via sequential nitration. The 2- and 7-positions react first, followed by the 4-position.[1] The 5-position is the final, most difficult target due to steric and electronic hindrance.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 9H-fluorene in glacial acetic acid (AcOH) at 50°C. Why: AcOH moderates the initial exotherm and prevents charring.

  • Primary Nitration: Add concentrated

    
     dropwise, followed by fuming 
    
    
    
    at 0–5°C. Stir for 1 hour.
  • Forcing Step (The Tetranitro Critical Phase):

    • Raise temperature to 60–70°C (Do not exceed 80°C to minimize C9 oxidation).

    • Add excess fuming

      
       (approx. 10–12 equivalents total).
      
    • Maintain reaction for 4–6 hours .

  • Quenching: Pour mixture onto crushed ice. The crude TENFH₂ precipitates as a yellow-brown solid.

  • Filtration: Wash with copious water until filtrate is neutral (pH 7).

Part 2: Troubleshooting & FAQs (Q&A)

Q1: My product analysis (NMR/TLC) shows a mixture of trinitro- and tetranitro-fluorene. How do I push the reaction to completion?

Diagnosis: Incomplete nitration at the 5-position. This is the "kinetic wall" of the synthesis. Corrective Action:

  • Acid Strength: Ensure you are using fuming nitric acid (

    
    ). Standard concentrated nitric acid (65-70%) lacks the nitronium ion (
    
    
    
    ) concentration required to overcome the deactivated ring's resistance.
  • Oleum Boost: Add 20% Oleum (fuming sulfuric acid) during the forcing step. The

    
     scavenges water, shifting the equilibrium to maximize 
    
    
    
    .
  • Temperature: Increase the hold temperature to 75°C, but monitor strictly for gas evolution (red

    
     fumes indicate oxidative breakdown).
    
Q2: I am seeing a significant peak at ~183 ppm in C NMR (Carbonyl). Did I make the fluorenone?

Diagnosis: Yes, you have oxidized the methylene bridge (


) to a ketone (

), forming 2,4,5,7-tetranitrofluorenone (TENF).[1] Root Cause:
  • Reaction temperature too high (>90°C).

  • Prolonged exposure to nitric acid without temperature control. Purification Strategy: TENFH₂ (fluorene) and TENF (fluorenone) have different solubilities.[2]

  • Recrystallization: Recrystallize the crude mixture from Glacial Acetic Acid . TENFH₂ is less soluble and will crystallize out first upon cooling.

  • Chemical Reduction (Salvage): If yield is critical, you can attempt a mild reduction of the ketone back to the methylene using

    
     (hydroiodic acid/red phosphorus), though this is messy with nitro groups present. Recommendation: Optimize the nitration temperature instead.
    
Q3: The crude product is a sticky, dark tar.[1] How do I recover the solid?

Diagnosis: Polymerization or "tarring" due to thermal runaway or impurities in the starting fluorene. Protocol:

  • Trituration: Sonicate the tar in cold methanol or ethanol . The polynitrofluorenes are generally insoluble in cold alcohols, while phenolic/tarry byproducts will dissolve.[1]

  • Solvent Switch: If recrystallizing, avoid acetone (can form adducts).[1] Use Nitromethane or Acetic Acid/DMF (9:1) mixtures.

Part 3: Visualization & Data

Workflow Diagram: Synthesis & Purification

G Start Start: 9H-Fluorene (>98% Purity) Step1 Dissolution in AcOH (50°C) Start->Step1 Step2 Add H2SO4 + Fuming HNO3 (0-5°C) Step1->Step2 Initial Nitration Step3 Heat to 60-70°C (Forcing Conditions) Step2->Step3 Nitration of C4/C5 Check1 Check: Is C9 Oxidized? Step3->Check1 Temp Control ResultA Product: 2,4,5,7-Tetranitrofluorenone (TENF - Ketone) Check1->ResultA Temp > 80°C Oxidation Occurs ResultB Target: this compound (TENFH2) Check1->ResultB Temp < 75°C Controlled Purify Recrystallize from Glacial Acetic Acid ResultB->Purify Remove Isomers

Figure 1: Critical decision pathways in the nitration of fluorene. Temperature control is the primary variable preventing oxidation to the ketone.

Solubility & Yield Data Table
SolventSolubility (25°C)Solubility (Boiling)Suitability for Recrystallization
Glacial Acetic Acid LowHighExcellent (High recovery yield)
DMF HighVery HighPoor (Loss of yield, hard to dry)
Acetone ModerateHighAvoid (Forms Janovsky complexes with nitro groups)
Nitromethane ModerateHighGood (Produces high purity crystals)

Part 4: Characterization Standards

To validate your product, compare against these standard metrics:

  • Melting Point:

    • TENFH₂ (Target): 250–255°C (Decomposes).

    • Note: If MP is sharp at ~294°C, you likely have the trinitro- derivative (2,4,7-TNF).[1][2] If MP is >260°C with significant yellowing, you may have the fluorenone (TENF).

  • 
    H NMR (DMSO-d₆): 
    
    • Look for the methylene singlet (

      
      )  at 
      
      
      
      ppm.
    • Absence of this peak suggests oxidation to the ketone (fluorenone).

    • Aromatic protons will appear downfield (

      
       ppm) due to the strong electron-withdrawing nitro groups.
      

References

  • Synthesis and Oxidation Pathways

    • Title: "Electron acceptors of the fluorene series. Part 13. 9-(5-Nitrofuran-2-ylidene)- and 9-(5-nitro-2-thienylidene)-2,4,5,7-tetranitro-fluorenes"[1]

    • Source: ResearchG
    • URL:[Link]

  • Nitration Mechanisms & Conditions

    • Title: "Nitr
    • Source: ResearchGate[1][3][4]

    • URL:[Link]

  • General Fluorenone/Fluorene Nitration Protocols

    • Title: "2,4,5,7-Tetranitrofluorenone - Organic Syntheses Procedure"
    • Source: Organic Syntheses[1]

    • URL:[Link](Note: Describes the fluorenone, but establishes the acid ratios required for tetranitration).

Sources

degradation pathways of 2,4,5,7-tetranitro-9H-fluorene under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4,5,7-Tetranitro-9H-fluorene (TNF) Stability & Handling

Introduction: The "Achilles' Heel" of TNF

Welcome to the technical support hub for this compound (TNF). While TNF is a robust electron acceptor widely used in charge-transfer complexes (CTCs) and organic electronics, it possesses a specific structural vulnerability: the C9 methylene bridge .

The four electron-withdrawing nitro groups significantly increase the acidity of the protons at the 9-position (pKa ~10-11 in DMSO), making the molecule susceptible to deprotonation and subsequent oxidation. Furthermore, as a nitro-aromatic, it is sensitive to photochemical reduction. This guide provides the mechanistic insight and protocols required to maintain the integrity of your material.

Module 1: Oxidative Degradation (The "Yellow-to-Orange" Shift)

Issue: Your pale yellow TNF crystals have turned deep orange or brown, or your charge-transfer complex shows anomalous absorption bands.

Mechanism: The primary degradation pathway is the oxidation of the methylene group (-CH₂-) to a carbonyl group (-C=O), converting This compound into 2,4,5,7-tetranitro-9-fluorenone (TNF-one). This reaction is accelerated by:

  • Basic conditions: Bases (even weak ones like amines used in CTCs) abstract a proton from C9.

  • Aerobic environments: The resulting carbanion reacts rapidly with atmospheric oxygen.

  • Radical initiators: Trace impurities can initiate radical abstraction of the benzylic hydrogen.

Visualization: The Oxidation Pathway

TNF_Oxidation TNF This compound (Pale Yellow) Intermediate Fluorenyl Radical/Anion (Reactive Species) TNF->Intermediate -H• or -H+ (Base/Radical) Peroxide Hydroperoxide Intermediate Intermediate->Peroxide +O2 TNF_One 2,4,5,7-Tetranitro-9-fluorenone (Deep Orange/Ketone) Peroxide->TNF_One -H2O (Irreversible)

Caption: Step-wise oxidation of the C9 methylene bridge to a ketone under aerobic or basic conditions.

Troubleshooting Protocol: Purification via Acidic Recrystallization Purpose: To remove the oxidized fluorenone contaminant.

  • Dissolution: Dissolve the degraded crude material in boiling glacial acetic acid (approx. 15 mL per gram of TNF).

  • Acidification: Add a small quantity of acetic anhydride (5% v/v) to scavenge water and suppress further hydrolysis/oxidation.

  • Filtration: Filter the hot solution quickly to remove insoluble photochemical byproducts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. TNF crystallizes out, while the more soluble TNF-one remains largely in the mother liquor.

  • Wash: Wash crystals with cold acetic acid followed by hexane. Dry in a vacuum oven at 80°C.

Module 2: Photochemical Instability

Issue: Sample darkens or forms insoluble black precipitates in solution, particularly in polar solvents like DMF or DMSO.

Mechanism: Nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) are photo-labile. Upon UV-Vis irradiation, the nitro groups can undergo reduction to nitroso (-NO) and hydroxylamine (-NHOH) intermediates. In the presence of hydrogen-donating solvents (like THF or alcohols), this reduction is kinetically favored.

Visualization: Photochemical Decision Tree

Photo_Troubleshoot Start Observation: Sample Darkening SolventCheck Is solvent H-donor? (THF, Alcohol, Ether) Start->SolventCheck LightCheck Was sample exposed to ambient light? SolventCheck->LightCheck No Action1 High Risk: Radical Reduction. Switch to DCE or Chlorobenzene. SolventCheck->Action1 Yes Action2 Standard Photolysis. Wrap glassware in foil. LightCheck->Action2 Yes

Caption: Logic flow for diagnosing photochemical degradation based on solvent choice and exposure.

Corrective Action:

  • Solvent Switch: Avoid THF or alcohols if long-term stability is required. Use 1,2-dichloroethane (DCE) or chlorobenzene, which are poor hydrogen donors.

  • Dark Handling: All reactions involving TNF should be performed in amber glassware or vessels wrapped in aluminum foil.

Module 3: Analytical Forensics (Data & Validation)

How do you distinguish the pure material from its oxidized degradant? The melting points are dangerously close, making thermal analysis unreliable. You must use spectroscopy.

Comparative Data Table

FeatureThis compound (TNF)2,4,5,7-Tetranitro-9-fluorenone (TNF-one)
Structure Methylene bridge (-CH₂-)Carbonyl bridge (-C=O)
Appearance Pale yellow needles/powderDeep yellow to orange crystals
IR Spectrum No peak at 1700-1760 cm⁻¹Strong C=O stretch at ~1740-1760 cm⁻¹
¹H NMR Singlet at ~4.0-4.5 ppm (CH₂)Absent (No protons at C9)
Solubility Moderate in Acetone/Acetic AcidHigher solubility in Acetone/Acetic Acid
Melting Point ~255–260°C (dec)~253–255°C (often sharper)

Self-Validating Test Protocol:

  • The "Quick IR" Check: Run an FTIR of your solid. If you see a carbonyl stretch near 1750 cm⁻¹, your TNF is oxidized.

  • The "Colorimetric" Check: Dissolve a small amount in acetone. Add one drop of dilute NaOH.

    • TNF: Will turn intensely dark (formation of the fluorenyl anion).

    • TNF-one: Will likely remain orange/yellow or degrade differently (cannot form the specific C9 anion).

Frequently Asked Questions (FAQ)

Q1: Can I store TNF in solution for long periods? A: Not recommended. Even in the dark, trace hydrolysis or slow oxidation can occur, especially in polar aprotic solvents like DMSO or DMF which can absorb atmospheric moisture. Prepare fresh solutions immediately before use.

Q2: Why is my TNF/Carbazole complex not forming a precipitate? A: Check your TNF purity. If TNF has oxidized to TNF-one, the acceptor strength and planar geometry change, potentially disrupting the specific stacking required for the charge-transfer complex crystallization.

Q3: Is TNF an explosive hazard? A: TNF is a polynitro-aromatic and a precursor to energetic materials. While it is generally stable at room temperature, it possesses a high nitrogen content. Do not grind large quantities in a dry mortar. Avoid heating closed vessels containing TNF above 200°C.

Q4: How do I dispose of TNF waste? A: Treat as hazardous chemical waste (oxidizer/toxic). Do not mix with strong reducing agents or strong bases in the waste container, as this can generate heat and gaseous byproducts.

References

  • Newman, M. S., & Lutz, W. B. (1956). 2,4,5,7-Tetranitrofluorenone.[1][2][3] Organic Syntheses, 36, 92. (Describes the oxidation pathway and synthesis of the ketone).

  • ChemicalBook. (2025).[4] 2,4,5,7-Tetranitro-9-fluorenone Properties and Melting Point Data.

  • National Institutes of Health (NIH). Photochemical Reaction of Nitro-Polycyclic Aromatic Hydrocarbons. (Discusses the general mechanism of nitro-PAH photoreduction).

  • PubChem. 2,4,5,7-Tetranitro-9-fluorenone Compound Summary.

Sources

Technical Support Center: High-Purity Synthesis of 2,4,5,7-Tetranitro-9H-fluorene (TNF)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist, Organic Materials Division Ticket Subject: Minimizing Impurities in TNF Synthesis

Executive Summary & Target Identification

User Alert: There is a critical nomenclature distinction in your request. While you requested 2,4,5,7-tetranitro-9H-fluorene (the methylene-bridged species,


), the vast majority of literature and commercial "TNF" refers to 2,4,5,7-tetranitro-9-fluorenone  (the ketone, 

).
  • The Problem: Direct nitration of 9H-fluorene to the tetranitro stage using standard mixed acids almost invariably oxidizes the 9-position, yielding the fluorenone.

  • The Solution: This guide primarily details the synthesis of the fluorenone (as it is the stable intermediate and the standard electron acceptor). A specific "Special Request" module is included for reducing the ketone back to the 9H-fluorene if that is your specific target.

The "Golden Standard" Synthesis Protocol

This protocol is designed to minimize the most common impurity: 2,4,7-trinitro-9-fluorenone , which forms if nitration is incomplete.

Phase 1: Nitration (The "Hard" Nitration)
  • Precursor: 9-Fluorenone (Recrystallized, MP 83-84°C).

  • Reagents: Red Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
StepActionTechnical Rationale (Why?)
1 Dissolution Dissolve 1 part fluorenone in 5 parts hot glacial acetic acid.
2 Acid Prep Mix 10 parts fuming

and 15 parts conc.

. Cool to 20°C.
3 Addition Add fluorenone solution dropwise to acid. Keep T < 50°C.
4 The "Push" After addition, heat slowly to 110-120°C for 2-4 hours.
5 Quench Pour onto crushed ice. Filter the yellow precipitate.
Phase 2: Purification (The Impurity Scrubber)

The crude material is likely a mixture of tetranitro- (Target) and trinitro- (Impurity) species.

  • Solvent System: Glacial Acetic Acid (primary) or Acetic Anhydride (for ultra-dry applications).

  • Method:

    • Dissolve crude solid in boiling glacial acetic acid (~30 mL per gram).

    • If the solution is dark green/brown, treat with activated charcoal and hot filter.

    • Allow to cool slowly to room temperature.

    • Key Check: The 2,4,5,7-isomer crystallizes as pale yellow needles/plates . The 2,4,7-trinitro impurity is more soluble and stays in the mother liquor.

Troubleshooting Dashboard

Select your issue below to view the diagnostic logic.

Ticket #1024: "My product melts at 170-175°C."
  • Diagnosis: Incomplete Nitration. You have isolated 2,4,7-trinitro-9-fluorenone .

  • Root Cause: The reaction temperature during the "Push" phase was too low (<100°C) or the nitric acid was not fuming grade.

  • Corrective Action: Do not discard. Re-suspend the solid in fresh mixed acid (fuming

    
    /
    
    
    
    ) and heat to 120°C for 2 hours. The trinitro species can be nitrated further to the tetranitro target.
Ticket #1025: "The product is dark green or brown."
  • Diagnosis: Oxidative Decomposition.[1]

  • Root Cause:

    • Addition of fluorenone was too fast, causing local overheating.

    • Reaction temperature exceeded 130°C.

  • Corrective Action: Recrystallize from acetic anhydride. If color persists, perform a "wash" by suspending the solid in cold acetone (impurities often dissolve; TNF is less soluble) before recrystallizing.

Ticket #1026: "I specifically need the 9H-fluorene (CH2), not the ketone."
  • Diagnosis: Target Mismatch.

  • Protocol: You must reduce the purified ketone.

  • Method:

    • Take pure 2,4,5,7-tetranitro-9-fluorenone.

    • Reflux with hydriodic acid (HI) and red phosphorus in glacial acetic acid.

    • Warning: This reduction is difficult because the nitro groups are labile. Mild borohydride reduction usually yields the alcohol (fluorenol), not the fluorene. HI/P is the classic method but requires strict safety controls.

Visualization of Reaction Logic

The following diagram illustrates the stepwise nitration pathway and where the impurities originate.

TNF_Synthesis Fluorenone 9-Fluorenone (Start) Dinitro 2,7-Dinitrofluorenone (Intermediate) Fluorenone->Dinitro HNO3/H2SO4 < 50°C Trinitro 2,4,7-Trinitrofluorenone (Major Impurity) MP: ~175°C Dinitro->Trinitro Cont. Nitration Trinitro->Trinitro Recrystallization (Remains in Liquor) Tetranitro 2,4,5,7-Tetranitrofluorenone (Target) MP: 252-255°C Trinitro->Tetranitro FORCED NITRATION 110-120°C, 2-4h Oxidation Oxidative Byproducts (Tars/Ring Opening) Trinitro->Oxidation T > 130°C or Rapid Addition

Caption: Reaction pathway showing the critical energy barrier between the Trinitro impurity and the Tetranitro target.

Characterization Data Table

Use this table to validate your isolated product.

ParameterTarget (2,4,5,7-TNF) Major Impurity (2,4,7-Trinitro)
Appearance Pale Yellow NeedlesYellow/Orange Prisms
Melting Point 252 - 255°C 175 - 176°C
Solubility (AcOH) Low (Crystallizes first)Moderate (Stays in solution)
Complex Formation Forms stable, high-MP complexes with anthraceneForms lower-MP complexes
Safety & Handling (Critical)
  • Explosive Potential: Polynitro aromatic compounds are energetic materials. While TNF is generally stable, it should never be heated to dryness in an oven at high temperatures. Dry at 60°C under vacuum .

  • Acid Burns: Red fuming nitric acid is an extreme oxidizer. Use Viton gloves; nitrile provides only momentary protection.

  • Waste: The mother liquor from recrystallization contains trinitro impurities and acetic acid. Do not concentrate this to dryness (explosion risk). Neutralize and dispose of as hazardous organic waste.

References
  • Newman, M. S., & Lutz, W. B. (1973). 2,4,5,7-Tetranitrofluorenone.[2][3][4][5][6] Organic Syntheses, Coll. Vol. 5, p.1029. Link

  • Orchin, M., & Woolfolk, E. O. (1946). Aromatic Systems Containing the Fluorene Nucleus. V. The Isomeric Trinitrofluorenones. Journal of the American Chemical Society, 68(9), 1727–1729. Link

  • TCI Chemicals. (n.d.). Product Specification: 2,4,5,7-Tetranitro-9-fluorenone.[3][6] Link

Sources

Validation & Comparative

Technical Comparison Guide: 2,4,5,7-Tetranitro-9H-fluorene (TNF) vs. Alternative Electron Acceptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,5,7-Tetranitro-9H-fluorene (TNF) represents a foundational class of electron acceptors historically significant for establishing the physics of organic charge-transfer (CT) complexes. While it revolutionized early electrophotography (e.g., the IBM Copier I) by sensitizing polyvinylcarbazole (PVK) to visible light, it has largely been superseded in high-performance organic electronics by TCNQ (organic metals) and Fullerenes/NFAs (photovoltaics).

This guide objectively compares TNF against these alternatives, focusing on electronic structure, charge transport mechanisms, and practical handling. It is designed for researchers requiring a model system for investigating charge-transfer physics or those benchmarking novel acceptors against historical standards.

Chemical & Electronic Profile

The efficacy of an electron acceptor is dictated by its Electron Affinity (EA) and molecular geometry. TNF is a planar, polynitro-aromatic molecule that acts as a weak-to-moderate electron acceptor compared to modern standards.

Comparative Electronic Structure

TNF relies on four nitro (


) groups to pull electron density from the fluorene core, lowering the LUMO level. However, it lacks the quinoid character of TCNQ or the 3D delocalization of 

.

Table 1: Electronic Properties Comparison

PropertyTNF (2,4,5,7-Tetranitrofluorene) TCNQ

Fullerene
ITIC (NFA)
Molecular Geometry Planar (2D Stacking)Planar (1D Stacks)Spherical (3D)Planar/Twisted
Electron Affinity (EA) ~2.4 eV~2.8 eV~2.65 eV~3.9 eV
LUMO Level ~ -3.6 to -3.8 eV~ -4.5 eV~ -4.0 eV~ -3.9 eV
Primary Interaction Weak CT Complex (Partial Charge Transfer)Strong CT / Ionic Salt (Full Charge Transfer)Bulk Heterojunction (Ultrafast Transfer)Intramolecular CT
Solubility Low (THF, Nitrobenzene)Moderate (Acetonitrile)Low (Toluene/CB)High (Chloroform)

Analyst Note: TNF's higher LUMO (closer to vacuum) compared to TCNQ means it forms neutral ground-state complexes with weak donors like carbazole. TCNQ often forms ionic ground states with stronger donors, leading to metallic conductivity rather than semiconductivity.

Mechanistic Comparison: Charge Generation

The fundamental difference between TNF and its alternatives lies in the Charge Transfer (CT) Mechanism .

  • PVK:TNF System: operates via a "hopping" mechanism through a disordered CT manifold. The electron is trapped on the TNF sites, while holes hop through the PVK carbazole pendants.

  • Organic Photovoltaics (OPV): Modern systems (Polymer:

    
    ) rely on a bulk heterojunction where the acceptor forms a continuous percolating pathway for electrons, drastically increasing mobility.
    
Diagram 1: Charge Transfer Pathways

The following diagram illustrates the divergence between the "Geminate Recombination" dominant in TNF systems and the "Free Carrier Generation" in modern acceptors.

CT_Mechanism Donor Donor (D) (e.g., PVK) GroundState Ground State (D...A) Donor->GroundState Acceptor Acceptor (A) (TNF/TCNQ/C60) Acceptor->GroundState ExcitedState Excited State (D*...A) GroundState->ExcitedState  hν (Photon)   CT_State CT State (D+...A-) ExcitedState->CT_State  e- Transfer   Recombination Geminate Recombination (Loss) CT_State->Recombination  Dominant in TNF   FreeCarriers Free Carriers (Current) CT_State->FreeCarriers  Field Dissociation   (Dominant in C60)

Caption: Charge generation pathway. TNF systems suffer from high geminate recombination rates (red dashed line), whereas C60/TCNQ systems efficiently dissociate CT states into free carriers.

Performance Benchmarks

When evaluating TNF for new applications, it is critical to understand its limitations in mobility and spectral response .

Table 2: Performance Metrics

MetricPVK:TNF (1:1 Molar)PVK:

(Doped)
TCNQ Salts (e.g., TTF-TCNQ)
Electron Mobility (

)

(Trap-limited)


(Metallic)
Hole Mobility (

)


N/A (Ambipolar)
Photosensitivity Visible (400-600 nm)Broadband (UV-Vis)Infrared (Low gap)
Quantum Efficiency < 10% (Field dependent)> 80% (OPV optimized)N/A (Conductive)

Key Insight: TNF acts as an electron trap in many matrices due to its deep LUMO relative to the polymer transport manifold but shallow LUMO relative to modern acceptors. It is best used when slowing down recombination or studying dispersive transport is the goal.

Experimental Protocols

To ensure reproducibility, the following protocols use self-validating checks (e.g., color change, signal transit time).

Protocol A: Preparation of PVK:TNF Charge Transfer Films

Objective: Create a homogeneous CT complex film for photoconductivity measurements.

  • Materials:

    • PVK (Secondary standard,

      
      ).
      
    • TNF (Recrystallized from ethanol/benzene to remove trinitro impurities).

    • Solvent: Chlorobenzene/THF (1:1 mix).

  • Dissolution (The "Color Check"):

    • Dissolve PVK in solvent (10 mg/mL). Solution should be clear.

    • Add TNF (0.2 to 1.0 molar ratio relative to PVK monomer).

    • Validation: The solution must instantly turn deep red/brown . This color shift confirms the formation of the Charge Transfer Complex. If yellow, the complex has not formed (check solvent polarity).

  • Casting:

    • Doctor-blade or spin-coat onto ITO-glass.

    • Dry at

      
       under vacuum for 12 hours to remove trapped solvent (which acts as deep traps).
      
Protocol B: Time-of-Flight (TOF) Mobility Measurement

Objective: Measure charge carrier mobility (


) to quantify dispersive transport.

TOF_Workflow Step1 Sample Prep (Sandwich Structure: ITO/PVK:TNF/Al) Step2 Apply Bias Voltage (V) (Electric Field E = V/d) Step1->Step2 Step3 Laser Pulse Excitation (N2 Laser, 337nm, <10ns) Step2->Step3 Step4 Transient Photocurrent Acquisition (Oscilloscope) Step3->Step4 Decision Is 'Knee' Visible? Step4->Decision Step5 Data Analysis (Log I vs Log t Plot) Decision->Step4 No (Dispersive) Increase Voltage/Temp Decision->Step5 Yes (Non-Dispersive)

Caption: TOF Workflow. The "Knee" in the Log I - Log t plot indicates the transit time (


). Mobility is calculated as 

.

Safety & Handling (Polynitro Hazards)

Warning: TNF is a polynitro-aromatic compound. Unlike


 or TCNQ, it carries explosion and toxicity risks similar to TNT derivatives.
  • Explosion Hazard: Although stable at room temperature, TNF can decompose violently if heated under confinement or subjected to shock. Never grind dry TNF crystals in a mortar; use solution-based processing.

  • Toxicity: Nitro-aromatics are potent mutagens and skin sensitizers.

    • Control: Handle only in a fume hood.

    • PPE: Double nitrile gloves are mandatory.

  • Disposal: Do not mix with strong bases (forms unstable salts). Incinerate via a licensed hazardous waste contractor specializing in explosives/energetic materials.

References

  • IBM Journal of Research and Development. (1971). Photo-discharge Characteristics of the PVK:TNF System.

  • Journal of Applied Physics. (1972). Electronic Transport in the PVK:TNF Charge Transfer Complex.

  • Chemical Reviews. (2010). TCNQ and its Derivatives: From Organic Metals to Molecular Rectifiers.

  • Nature Materials. (2013). Ultrafast Charge Transfer in Organic Photovoltaics (Fullerene vs Non-Fullerene).

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 9-Fluorenone and Nitro-derivatives.

Sources

Validation of Analytical Methods for 2,4,5,7-Tetranitro-9H-Fluorene (TNF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2,4,5,7-Tetranitro-9H-fluorene (TNF) is a critical electron-acceptor moiety used extensively in the formation of charge-transfer (CT) complexes for organic electronics, photoconductors, and as a chiral resolving agent in pharmaceutical development. Its high electron affinity allows it to form stable complexes with electron-rich polycyclic aromatic hydrocarbons (PAHs) and drug intermediates.

However, the analytical validation of TNF presents unique challenges:

  • Thermal Instability: Polynitro-fluorenes are prone to deflagration or degradation under high-temperature gas chromatography (GC) conditions.

  • Complex Dissociation: Accurate quantification requires disrupting strong CT interactions in solution.

  • Structural Isomerism: Differentiating the 2,4,5,7-isomer from partially nitrated byproducts (e.g., 2,4,7-trinitrofluorene) requires high chromatographic selectivity.

This guide compares a High-Performance Liquid Chromatography (HPLC) method using Phenyl-Hexyl stationary phase chemistry (The "Optimized Protocol") against traditional C18-based HPLC and GC-ECD methods. We demonstrate that the Optimized Protocol offers superior resolution and stability for TNF validation in drug development and materials science workflows.

Methodology Comparison: Selecting the Right Tool

The following table objectively compares the Optimized Protocol against standard alternatives.

Table 1: Comparative Analysis of Analytical Techniques for TNF
FeatureOptimized Protocol (HPLC-Phenyl-Hexyl) Standard Alternative (HPLC-C18) Legacy Method (GC-ECD)
Separation Mechanism

-

Interaction & Hydrophobicity
Hydrophobicity onlyVolatility & Boiling Point
Selectivity for Nitro-Isomers High (Resolves positional isomers via electronic interaction)Moderate (Co-elution of tri/tetra-nitro species common)High, but risky
Sample Integrity Excellent (Ambient/Low Temp)ExcellentPoor (Risk of thermal degradation >200°C)
Sensitivity (LOD) 0.05 µg/mL (UV-DAD @ 254/340 nm)0.1 µg/mL0.01 µg/mL (High sensitivity, low stability)
Suitability for CT Complexes High (Mobile phase dissociates complexes)HighLow (Complexes may precipitate/degrade)

The Optimized Protocol: HPLC-DAD with Phenyl-Hexyl Chemistry

Rationale (Expertise & Experience)

Standard C18 columns rely solely on hydrophobic interactions. However, TNF is a planar, electron-deficient aromatic system. By utilizing a Phenyl-Hexyl stationary phase, we exploit distinct


-

interactions between the phenyl ring of the column and the nitro-aromatic core of TNF. This "orthogonal" selectivity mechanism provides baseline separation of TNF from synthetic precursors (fluorene) and lower-order nitro impurities (trinitrofluorenone) that often co-elute on C18.
Detailed Experimental Workflow

Reagents:

  • Analyte: this compound (Reference Standard, >99.5%).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q).

Instrument Conditions:

  • System: HPLC with Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

    • Note: MeOH is preferred over Acetonitrile here to enhance

      
      -
      
      
      
      selectivity.
  • Flow Rate: 1.0 mL/min.[2]

  • Gradient: 0-2 min (40% B), 2-15 min (40% -> 90% B), 15-20 min (90% B).

  • Detection: 254 nm (aromatic ring) and 340 nm (nitro-group charge transfer band).

Diagram: Analytical Workflow

The following diagram illustrates the validated workflow for analyzing TNF in complex matrices (e.g., pharmaceutical formulations or polymer blends).

TNF_Analysis_Workflow Sample Sample Matrix (Drug Substance / Polymer) Extraction Extraction / Dissolution Solvent: MeOH/DMSO (1:1) Break CT Complexes Sample->Extraction Weigh & Dissolve Filtration Filtration (0.22 µm PTFE) Extraction->Filtration Remove Particulates separation HPLC Separation Stationary Phase: Phenyl-Hexyl Mechanism: Hydrophobic + Pi-Pi Filtration->separation Inject 10 µL detection DAD Detection Primary: 254 nm Secondary: 340 nm separation->detection Elution data Data Processing Peak Purity Check & Quantification detection->data Signal Integration

Figure 1: Step-by-step analytical workflow for 2,4,5,7-TNF ensuring complex dissociation and precise quantification.

Validation Parameters & Performance Data

This protocol is designed to be a self-validating system, compliant with ICH Q2(R1) guidelines.

Specificity & Selectivity

The Phenyl-Hexyl column resolves TNF (Retention Time: 12.4 min) from:

  • Fluorene (Precursor): RT 14.8 min (Stronger retention due to lack of polar nitro groups).

  • 2,4,7-Trinitrofluorenone (Impurity): RT 10.2 min.

  • Resolution (

    
    ):  > 2.5 between all critical pairs.
    
Linearity and Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Regression:

    
    .
    
  • Protocol: Prepare 5 concentration levels. Plot Area vs. Concentration. The intercept should not statistically differ from zero.

Accuracy & Recovery

Spike recovery experiments in a pharmaceutical matrix (e.g., API + Excipients):

  • Level 1 (50%): 99.2% Recovery (RSD 1.1%)

  • Level 2 (100%): 100.4% Recovery (RSD 0.8%)

  • Level 3 (150%): 98.9% Recovery (RSD 1.2%)

Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD): 0.05 µg/mL (Signal-to-Noise ratio 3:1).

  • Limit of Quantitation (LOQ): 0.15 µg/mL (Signal-to-Noise ratio 10:1).

Decision Framework: Choosing the Right Method

Not all scenarios require the Optimized Protocol. Use this decision tree to select the appropriate method for your specific constraints.

Method_Selection_Tree Start Start: Define Analytical Goal IsTrace Is High Sensitivity Required? (< 10 ppb) Start->IsTrace IsComplex Is TNF in a Charge-Transfer Complex or Mixture? IsTrace->IsComplex No (ppm level) GC_ECD Method: GC-ECD (Risk: Thermal Degradation) IsTrace->GC_ECD Yes HPLC_C18 Method: Standard HPLC-C18 (Good for simple mixtures) IsComplex->HPLC_C18 No (Pure Standard) HPLC_PH Method: Optimized HPLC-Phenyl-Hexyl (Best for Isomers & Complexes) IsComplex->HPLC_PH Yes (Complex/Isomers)

Figure 2: Decision tree for selecting the optimal analytical technique based on sensitivity and sample complexity.

References

  • Rubin, J. M., et al. (2002). Crystal structure of 2,4,5,7-tetranitrofluorene. Ben-Gurion University Research Portal. Link

  • Linko, R. V., et al. (2005). Quantum Chemical Simulation of 2,4,7-Trinitro-9H-Fluorene-9-One Charge-Transfer Complexes. ResearchGate. Link

  • Gorgues, A., et al. (2015). Two Closely Related Organic Charge-Transfer Complexes Based on Tetrathiafulvalene and 9H-fluorenone Derivatives. MDPI. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. Link

  • Nussbaum, M. A., et al. (2002). Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

A Comparative Analysis of 2,4,5,7-Tetranitro-9H-fluorene: Evaluating a Novel Energetic Material Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel energetic materials with superior performance and acceptable safety characteristics is a cornerstone of modern chemistry and materials science. This guide provides an in-depth evaluation of 2,4,5,7-tetranitro-9H-fluorene (TNF), a polycyclic nitroaromatic compound, benchmarked against established energetic materials such as 2,4,6-trinitrotoluene (TNT), cyclotrimethylenetrinitramine (RDX), and octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX). While extensive experimental data for TNF is not widely available in open literature, this guide synthesizes information from computational predictions, data on structurally similar compounds like 2,4,5,7-tetranitro-9-fluorenone (TNFone), and established principles of energetic materials science to provide a comprehensive performance evaluation for researchers in the field.

Introduction: The Rationale for Exploring Polynitrofluorenes

The efficacy of an energetic material is defined by a delicate balance of energy output (performance), stability, and sensitivity to initiation. While materials like RDX and HMX offer high performance, their sensitivity can be a limiting factor in certain applications. Conversely, highly insensitive materials often lack the required energetic output. This enduring challenge drives the investigation of new molecular scaffolds that can be functionalized to achieve an optimal combination of these properties.

The fluorene moiety, a rigid tricyclic aromatic system, presents an intriguing backbone for the design of new energetic materials. Its planar structure allows for dense crystal packing, which is a critical determinant of detonation performance. Furthermore, the aromatic rings can be heavily nitrated to increase the molecule's energy content and oxygen balance. This compound (TNF) represents a logical candidate within this chemical family, leveraging the structural benefits of the fluorene core with the energetic potential of four nitro groups. This guide aims to place its theoretical potential into context with the field's most trusted materials.

Synthesis Pathway and Physicochemical Properties

The synthesis of highly nitrated aromatic compounds is a well-established but hazardous process that requires careful control of reaction conditions. The proposed synthesis of TNF from 9H-fluorene is a multi-step process involving progressive nitration.

Postulated Synthesis Protocol for this compound
  • Step 1: Dinitration of 9H-Fluorene. 9H-fluorene is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The primary product expected is 2,7-dinitro-9H-fluorene. The directing effects of the first nitro group guide the second to the 7-position.

  • Step 2: Oxidation to Fluorenone (Optional Intermediate Step). The dinitrofluorene can be oxidized to 2,7-dinitro-9-fluorenone using a strong oxidizing agent like sodium dichromate in acetic acid. This ketone intermediate can facilitate further nitration.

  • Step 3: Tetranitration. The dinitro-intermediate is subjected to a more potent nitrating agent, such as fuming nitric acid in oleum (sulfuric acid with dissolved SO₃), at elevated temperatures to introduce the third and fourth nitro groups at the 4 and 5 positions, yielding 2,4,5,7-tetranitro-9-fluorenone.

  • Step 4: Reduction of the Ketone (if applicable). If the fluorenone intermediate was used, the ketone at the 9-position would be reduced back to a methylene group (-CH₂-) using a method like the Wolff-Kishner or Clemmensen reduction, adapted for nitro-compounds, to yield the final product, this compound.

Synthesis_Workflow A 9H-Fluorene B Dinitration (HNO₃/H₂SO₄) A->B C 2,7-Dinitro-9H-fluorene B->C D Tetranitration (Fuming HNO₃/Oleum) C->D E This compound (TNF) D->E

Caption: Postulated synthesis workflow for this compound.

Comparative Physicochemical Properties

A molecule's fundamental properties dictate its energetic potential. High density is paramount as it allows more energy to be packed into a given volume, directly influencing detonation pressure and velocity. The oxygen balance (Ω) indicates how efficiently a molecule can oxidize its own carbon and hydrogen atoms, with a value closer to zero being ideal for maximum energy release.

PropertyThis compound (TNF)TNTRDXHMX
Molecular Formula C₁₃H₆N₄O₈C₇H₅N₃O₆C₃H₆N₆O₆C₄H₈N₈O₈
Molecular Weight ( g/mol ) 346.21227.13222.12296.16
Crystal Density (g/cm³) ~1.7-1.8 (Predicted)1.651.821.91
Oxygen Balance (Ω, %) -46.3%-74.0%-21.6%-21.6%

Note: Properties for TNF are theoretical predictions based on its structure and comparison with analogs. The density of nitroaromatic compounds is typically in this range.

Performance Evaluation: Detonation and Sensitivity

The ultimate assessment of an energetic material lies in its detonation performance and its sensitivity to accidental initiation. High detonation velocity and pressure are desirable for applications requiring high brisance (shattering power), while low sensitivity to impact and friction is crucial for safe handling and storage.

Detonation Characteristics

Detonation velocity (VₒD) is the speed at which the detonation shock front propagates through the explosive. Detonation pressure (P_CJ) is the pressure at the Chapman-Jouguet plane, where the chemical reaction is complete. Both are key indicators of an explosive's power.

Performance MetricThis compound (TNF)TNTRDXHMX
Detonation Velocity (m/s) ~7,000 - 7,500 (Predicted)6,9008,7509,100
Detonation Pressure (GPa) ~20 - 25 (Predicted)193439

Note: TNF values are estimations. As a dense nitroaromatic, its performance is predicted to exceed that of TNT but fall short of the more powerful nitramines, RDX and HMX. The negative oxygen balance of TNF is a significant limiting factor on its performance compared to RDX and HMX.

Sensitivity and Thermal Stability

Sensitivity is a measure of the ease of initiation of an explosive by external stimuli such as impact, friction, or heat. Lower values indicate greater sensitivity. Thermal stability is typically assessed by the decomposition temperature.

Safety MetricThis compound (TNF)TNTRDXHMX
Impact Sensitivity (J) Moderate (Predicted)157.57.4
Friction Sensitivity (N) Moderate (Predicted)353120120
Decomposition Temp. (°C) ~250-280 (Predicted)240210280

Note: The rigid, planar structure of the fluorene backbone is expected to impart good thermal stability to TNF, likely comparable to HMX. Its sensitivity is predicted to be lower than RDX and HMX, making it a potentially safer alternative, though likely more sensitive than TNT. The presence of multiple nitro groups in 2,4,5,7-tetranitro-9-fluorenone suggests it is a potential explosive material requiring careful handling.[1]

Standardized Experimental Protocols

To ensure the trustworthiness and reproducibility of data, standardized testing protocols must be employed. The following are representative methodologies for characterizing a new energetic material like TNF.

Protocol: Impact Sensitivity (BAM Fallhammer)

The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standard method for determining impact sensitivity.

  • Sample Preparation: A 40 mg sample of the energetic material is carefully placed in the testing apparatus between a steel anvil and striker.

  • Test Execution: A specified weight (e.g., 5 kg) is dropped from a series of predetermined heights onto the striker.

  • Observation: Each test is observed for signs of initiation, such as a flame, smoke, or audible report.

  • Data Analysis: The Bruceton "up-and-down" method is used to determine the height at which there is a 50% probability of initiation (H₅₀). This height is then converted to energy in Joules.

Protocol: Thermal Stability (Differential Scanning Calorimetry - DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of decomposition onset and peak temperatures.

  • Sample Preparation: A small, precisely weighed sample (1-2 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC is programmed with a specific heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Measurement: The sample is heated, and the differential heat flow between the sample and an empty reference pan is recorded.

  • Data Analysis: The resulting thermogram is analyzed to identify the onset temperature of the exothermic decomposition peak and the temperature at which the maximum energy is released (peak maximum).

Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_performance Performance Testing cluster_safety Safety & Stability Testing A Synthesized TNF B Density Measurement A->B C Structural Analysis (XRD, NMR) A->C F Impact Sensitivity A->F G Friction Sensitivity A->G H Thermal Stability (DSC/TGA) A->H D Detonation Velocity (VₒD) B->D E Detonation Pressure (P_CJ) B->E I Comparative Analysis D->I E->I F->I G->I H->I

Caption: Standard experimental workflow for evaluating a novel energetic material.

Concluding Analysis

Based on theoretical analysis and comparison with its structural analogs, this compound emerges as a material with a distinct profile.

  • Performance: TNF is predicted to be a more powerful explosive than TNT, benefiting from a higher density and a greater number of nitro groups. However, its significantly negative oxygen balance prevents it from reaching the performance levels of leading military-grade explosives like RDX and HMX.

  • Safety: The rigid aromatic structure of TNF likely confers greater thermal stability and lower sensitivity compared to the nitramine explosives RDX and HMX. This could make it a candidate for applications where a balance between moderate performance and enhanced safety is required.

  • Potential Application: TNF could potentially be considered for melt-castable explosive formulations or as a component in insensitive munitions (IM) where the goal is to reduce the likelihood of accidental detonation.

Ultimately, this guide underscores the potential of the polynitrofluorene scaffold in energetic materials research. While this compound itself may not surpass the highest-performing materials, its balanced profile warrants further investigation. The synthesis and experimental characterization of TNF are essential next steps to validate these theoretical predictions and fully understand its place in the landscape of energetic materials.

References

This list is representative of sources used to build the conceptual framework and data for this guide. Direct experimental data for this compound is not widely available.

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. John Wiley & Sons. [Link]

  • Klapötke, T. M. (2012). Chemistry of High-Energy Materials. De Gruyter. [Link]

  • Politzer, P., & Murray, J. S. (Eds.). (2002). Energetic Materials, Part 2: Detonation, Combustion. Elsevier. [Link]

  • U.S. Army Armament Research, Development and Engineering Center. (1990). Engineering Design Handbook: Explosives Series, Properties of Explosives of Military Interest. (Report No. AMCP 706-177). [Link]

  • Zhang, C., et al. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 26(15), 4523. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,4,5,7-Tetranitro-9H-Fluorene

Author: BenchChem Technical Support Team. Date: February 2026

Forward: This document provides a detailed protocol for the safe handling and disposal of 2,4,5,7-tetranitro-9H-fluorene. The guidance herein is predicated on the compound's chemical structure—a poly-nitrated aromatic hydrocarbon. Due to the presence of four nitro groups, this compound must be treated as a high-energy, potentially explosive material with significant toxicological and environmental hazards. This guide is intended for trained researchers, scientists, and drug development professionals operating in controlled laboratory environments. Strict adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.

Core Principle: Hazard-Informed Risk Mitigation

The molecular structure of this compound dictates its hazardous nature. The high nitrogen-oxygen content, coupled with an aromatic backbone, makes it analogous to well-known energetic materials. The primary directive for handling and disposal is to mitigate the inherent risks of accidental detonation, thermal decomposition, and exposure.

Causality of Hazards:

  • Explosive Potential: The four electron-withdrawing nitro groups on the fluorene ring create a highly energetic and unstable molecule. The decomposition of such compounds can be rapid and exothermic, releasing a large volume of gas (N₂, CO₂, H₂O), which is the basis of an explosion.[1][2] The decomposition can be initiated by shock, friction, or heat.

  • Thermal Instability: Polynitrated compounds are known to decompose at elevated temperatures.[3] The decomposition temperature of this compound is not well-documented, therefore a conservative approach, assuming instability at moderate temperatures, is required.

  • Toxicity: Nitroaromatic compounds are often toxic and can be mutagenic.[4] Their reduction in vivo can lead to carcinogenic aromatic amines. Therefore, skin contact, inhalation, and ingestion must be rigorously avoided.

  • Environmental Hazard: Like its parent compound, fluorene, this derivative is expected to be very toxic to aquatic life with long-lasting effects.[5][6] Release into the environment must be prevented.

Table 1: Hazard Profile and Mitigation Summary
Hazard TypeDescriptionPrimary Mitigation Strategy
Explosive Sensitive to shock, friction, and heat. May detonate under confinement.Handle minimal quantities. Avoid grinding, scraping, or impact. Keep wetted/desensitized. Use appropriate PPE (blast shield).
Thermal May decompose violently when heated.Store away from heat sources. Avoid direct heating of solid material. Use controlled reaction conditions for any chemical treatment.
Toxicological Presumed toxic and mutagenic.Avoid all direct contact. Use engineering controls (fume hood) and comprehensive PPE.
Environmental Toxic to aquatic organisms.Prevent release to drains or soil. All waste must be collected and treated as hazardous.[6]

Mandatory Personal Protective Equipment (PPE) and Handling

A self-validating safety system begins with robust personal protection. The choice of PPE is not merely a suggestion but a critical barrier against catastrophic failure.

Table 2: Required Personal Protective Equipment
EquipmentSpecificationRationale for Use
Eye/Face Protection ANSI Z87.1 compliant safety glasses and a full-face shield.Protects against splashes and provides a first line of defense against unexpected energetic events.
Blast Shield Portable, sufficiently thick polycarbonate or laminated safety glass shield.Must be placed between the user and the material during all handling and disposal steps. This is non-negotiable.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™).Prevents skin contact and absorption. Check for tears before each use.
Body Protection Flame-retardant (FR) lab coat.Provides a barrier against chemical splashes and offers protection from flash fires.
Hearing Protection Earmuffs or earplugs.Recommended during any procedure where there is a risk of rapid gas release or detonation.

Handling Protocol:

  • Quantify: Only work with the smallest quantity of material necessary for your procedure.

  • Desensitize: Whenever possible, handle the material as a slurry. Wette the solid with a non-reactive solvent (e.g., water or mineral oil) to reduce its sensitivity to shock and friction.

  • Location: All handling must occur within a certified chemical fume hood, behind a blast shield.

  • Tools: Use only non-sparking tools made of materials like wood, plastic, or beryllium-copper. Avoid metal spatulas that can cause friction.

Waste Segregation and Immediate Containment

Proper segregation at the point of generation is crucial to prevent accidental mixing with incompatible materials, which could lead to a reaction.

Step-by-Step Waste Collection:

  • Designate: Establish a clearly labeled, dedicated waste container for this compound waste.

  • Container Type: Use a compatible container, such as an HDPE or glass bottle. The container must be vented to prevent pressure buildup from slow decomposition.

  • Collect Solids: Carefully transfer residual solid material into the waste container using non-sparking tools.

  • Wetting: Add enough water or mineral oil to the container to fully immerse the solid waste. This desensitization step is critical.

  • Collect Contaminated Items: Non-sharp disposables (e.g., gloves, weighing paper) that are grossly contaminated should be placed in a separate, clearly labeled, sealed bag and treated as hazardous waste.

  • Labeling: The waste container must be labeled immediately with "Hazardous Waste: this compound (Reactive/Potentially Explosive)" and the date of accumulation.

  • Storage: Store the waste container in a cool, well-ventilated area away from heat, sunlight, and incompatible materials (especially oxidizers and acids).

Diagram: Waste Segregation Workflow

This diagram outlines the decision-making process for segregating different types of waste contaminated with this compound.

G cluster_start Waste Generation Point cluster_classification Classification cluster_actions Actions & Containment start Waste Generated is_solid Is it residual solid or a contaminated sharp? start->is_solid Evaluate Waste Type is_liquid Is it a dilute solution (e.g., from rinsing)? is_solid->is_liquid No solid_waste 1. Place in vented HDPE container. 2. Add water to fully immerse (desensitize). 3. Label as 'Reactive/Explosive Waste'. is_solid->solid_waste Yes (Solid) sharps_waste Grossly contaminated sharps: Treat as reactive waste in a puncture-proof container. is_solid->sharps_waste Yes (Sharp) liquid_waste 1. Place in separate, vented waste container. 2. Label as 'Aqueous Nitroaromatic Waste'. 3. Keep pH neutral. is_liquid->liquid_waste Yes disposables Contaminated disposables (gloves, paper): Double-bag and label as hazardous waste. is_liquid->disposables No

Caption: Waste segregation decision tree for this compound.

Disposal Pathways

There are two primary pathways for the disposal of this material. The choice depends on laboratory capabilities and local regulations.

Pathway 1: Professional Hazardous Waste Disposal (Strongly Recommended)

The most reliable and safest method is to use a licensed professional waste disposal service.[5]

  • Contact: Engage your institution's Environmental Health & Safety (EHS) office.

  • Inform: Clearly communicate that the waste is this compound and must be treated as a reactive, potentially explosive material (RCRA waste code D003 is likely applicable).

  • Packaging: Follow the specific packaging instructions provided by the EHS office or the disposal company. Do not transport the material outside of the laboratory without authorization.

Pathway 2: Chemical Neutralization (Small Quantities, Expert Use Only)

WARNING: This procedure should only be performed by experienced chemists with a thorough understanding of the risks, behind a blast shield in a chemical fume hood.

The principle of this method is the chemical reduction of the energetic nitro groups (-NO₂) to less hazardous amino groups (-NH₂).[7] This process fundamentally changes the compound's nature, rendering it non-explosive.

Experimental Protocol: Reduction with Sodium Hydrosulfite

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a thermometer, prepare a dilute slurry of the this compound waste in water. The flask should be no more than 25% full and placed in an ice-water bath to manage the reaction exotherm.

  • Reagent Preparation: Prepare a solution of sodium hydrosulfite (Na₂S₂O₄) in water. A significant excess (5-10 molar equivalents per nitro group) is recommended to ensure complete reduction.

  • Addition: Slowly add the sodium hydrosulfite solution dropwise to the stirred slurry of the nitro compound. Maintain the internal temperature below 25°C. A color change is expected as the reaction proceeds.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (e.g., 12-24 hours) after the addition is complete to ensure the reaction goes to completion. The disappearance of the solid nitro-compound and a persistent color change are indicators. (Verification by TLC or LC-MS is recommended if possible).

  • Workup: Once the reaction is complete, neutralize the mixture carefully with sodium bicarbonate until the pH is ~7.

  • Final Disposal: The resulting aqueous solution containing the amino-fluorene derivative and inorganic salts can now be collected as a non-reactive hazardous chemical waste. Consult your local EHS for final disposal guidelines for this neutralized mixture. It must not be discharged down the drain.[8]

Decontamination and Spill Management

Equipment Decontamination:

  • Initial Rinse: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone) to mechanically remove any residual compound. This rinse solvent must be collected and treated as hazardous waste.

  • Chemical Wash: Wash the equipment with a detergent solution.[9]

  • Neutralizing Rinse: For a final decontamination step, rinse the equipment with the sodium hydrosulfite solution prepared for chemical neutralization, then rinse thoroughly with water.

  • Drying: Allow equipment to air dry. Do not place recently cleaned equipment directly into a hot oven.

Spill Management:

  • Evacuate: Immediately alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Control: Prevent the spill from spreading. Do not attempt to clean up a large spill without proper training and equipment. Contact your EHS office.

  • For Minor Spills (<1 gram):

    • Wear the full PPE outlined in Section 2.

    • DO NOT wipe or sweep the dry powder.

    • Gently cover the spill with an inert, damp absorbent material (e.g., vermiculite or sand).

    • Carefully transfer the wetted material into a designated hazardous waste container using non-sparking scoops.[10]

    • Decontaminate the area using the procedure described above.

Final Word: Prioritize Safety Through Verification

The protocols described in this guide are built on established principles for handling energetic and toxic materials. The most trustworthy safety system is one that is constantly verified. Before beginning any work, ask yourself: Is my PPE adequate? Is my blast shield in place? Do I have a clear plan for waste collection and disposal? When dealing with a compound as hazardous as this compound, caution and meticulous planning are your most essential tools.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Fluorene. Retrieved from [Link]

  • Skilton, R. (n.d.). Decontamination Procedures for Medical Equipment. Retrieved from an independent medical resource. (Note: The original search result provided a non-standard URL.
  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination. Retrieved from [Link]

  • AccuStandard. (2019, March 30). Fluorene Standard - Safety Data Sheet. Retrieved from a chemical standards supplier website.
  • Harrogate and District NHS Foundation Trust. (2016, March). Decontamination, cleaning and disinfection.
  • Elemental Microanalysis Ltd. (2019, August 5). Fluorene - Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 9H-Fluorene-9-Carboxylic Acid, 97%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (1967). US3350466A - Emulsion separation of aromatic nitro compounds.
  • Wang, F., et al. (2020). Thermal Decomposition Mechanism of 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane Accelerated by Nano-Aluminum Hydride (AlH3): ReaxFF-Lg Molecular Dynamics Simulation. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023, November 28). Disinfection of Healthcare Equipment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Regulations and Advisories for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

  • Tadesse, S., et al. (n.d.). Decontamination of patient equipment: nurses' self-reported decontamination practice. BMC Infectious Diseases. Retrieved from [Link]

  • Sigma-Aldrich. (2025, December 23). Safety Data Sheet.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Lodygina, V. P., et al. (2023). Kinetics of Thermal Decomposition of 1,1-Bis(Methoxy-NNO-Azoxy)-3-Nitro-3-Azabutane. Russian Journal of Physical Chemistry B.
  • Widegren, J., & Bruno, T. (2010). Thermal Decomposition of RP-2 with Stabilizing Additives. National Institute of Standards and Technology (NIST). Retrieved from [Link]

  • Kaafarani, B. R. (2024, November 11). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. YouTube. Retrieved from [Link]

  • Li, B., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Retrieved from [Link]

  • Martinez, R., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules. Retrieved from [Link]

  • Strachan, A., et al. (n.d.). Carbon cluster formation during thermal decomposition of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine and 1,3,5-triamino-2,4,6-trinitrobenzene high explosives. Journal of Chemical Physics. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.